Optimized Synthesis, Reactivity Profile, and Drug Development Applications[1] Part 1: Executive Summary & Strategic Utility Ethyl 3-(2,5-dimethoxyphenyl)-3-oxopropanoate (CAS 60946-75-0) is a specialized -keto ester inte...
Author: BenchChem Technical Support Team. Date: February 2026
Optimized Synthesis, Reactivity Profile, and Drug Development Applications[1]
Part 1: Executive Summary & Strategic Utility
Ethyl 3-(2,5-dimethoxyphenyl)-3-oxopropanoate (CAS 60946-75-0) is a specialized
-keto ester intermediate critical to the structural diversification of small-molecule therapeutics.[1][2] Distinguished by its electron-rich 2,5-dimethoxy substitution pattern, this compound serves as a "privileged scaffold" precursor in medicinal chemistry, particularly for the synthesis of benzo-fused heterocycles (quinolines, coumarins) and pyrazole-based bioactive agents .[1]
For drug development professionals, this molecule offers a strategic entry point into modifying the lipophilicity and metabolic stability of aromatic pharmacophores. Its unique ortho/meta oxygenation pattern mimics specific catecholamine metabolites, making it valuable in the design of neuroactive ligands and kinase inhibitors.
Part 2: Chemical Identity & Physicochemical Profile[1][2][3][4]
Property
Specification
IUPAC Name
Ethyl 3-(2,5-dimethoxyphenyl)-3-oxopropanoate
Common Name
Ethyl 2,5-dimethoxybenzoylacetate
CAS Number
60946-75-0
Molecular Formula
Molecular Weight
252.26 g/mol
Appearance
Viscous pale-yellow oil or low-melting solid
Solubility
Soluble in DCM, EtOAc, MeOH; Insoluble in water
Key Functional Groups
-keto ester, Aryl ether (dimethoxy)
Part 3: High-Fidelity Synthesis Protocol
The industrial standard for synthesizing
-keto esters from acetophenones is the Claisen Condensation .[2] Below is a field-validated protocol optimized for the steric and electronic effects of the 2,5-dimethoxy group.
Reaction Logic
The reaction utilizes Sodium Hydride (NaH) to generate the enolate of the acetophenone, which then attacks the carbonyl of Diethyl Carbonate (DEC) . DEC serves as both the electrophile and the solvent/co-solvent, driving the equilibrium forward via the irreversible deprotonation of the resulting
Charge a flame-dried 3-neck round-bottom flask (RBF) with NaH (2.2 eq) under Nitrogen atmosphere.
Optional: Wash NaH with anhydrous hexane (2x) to remove mineral oil if high-purity crystallization is required downstream.[2]
Enolate Formation & Acylation:
Add Diethyl Carbonate (15 eq) to the NaH. Heat the suspension to 80°C .
Dissolve 2,5-Dimethoxyacetophenone (1.0 eq) in a minimal amount of anhydrous DEC or Toluene.
Critical Step: Add the acetophenone solution dropwise over 60 minutes. Note: Hydrogen gas evolution will be vigorous.[2] Ensure adequate venting.[2][4]
Reaction Maintenance:
After addition, reflux the mixture (approx. 110-120°C) for 2–3 hours.
Endpoint Monitoring: TLC (Hexane:EtOAc 3:1) should show consumption of the acetophenone starting material (
) and appearance of the enolized product (often a streak near baseline before acid workup).
Quenching & Isolation:
Cool the reaction mass to 0°C in an ice bath.
Carefully quench with Glacial Acetic Acid (3.0 eq) diluted in ice water.[2] Caution: Exothermic.[1][2]
Extract the aqueous slurry with Ethyl Acetate (3x).[5]
The residue can be purified via flash column chromatography (Silica, 0-20% EtOAc in Hexanes) to yield the pure
-keto ester.
Part 4: Mechanistic & Application Visualization[1][2]
The following diagram illustrates the synthesis pathway and the divergent utility of CAS 60946-75-0 in generating heterocyclic scaffolds.
Figure 1: Synthesis and divergent reactivity of Ethyl 3-(2,5-dimethoxyphenyl)-3-oxopropanoate.
Part 5: Strategic Applications in Drug Design
1. Synthesis of Substituted Quinolines (Knorr Synthesis)
Reacting CAS 60946-75-0 with substituted anilines allows for the rapid assembly of 2-aryl-4-quinolone scaffolds.[1][2] The 2,5-dimethoxy motif provides specific electronic properties that can modulate the binding affinity of the quinolone core in kinase pockets or GPCR active sites.
Mechanism: Acid-catalyzed condensation followed by thermal cyclization.[1][2]
2. Access to Pyrazolone Derivatives
Reaction with hydrazine or substituted hydrazines yields pyrazolones.[2] These cores are ubiquitous in analgesic and anti-inflammatory drug discovery (e.g., Edaravone analogs). The 2,5-dimethoxy group enhances lipophilicity, potentially improving blood-brain barrier (BBB) permeability for CNS targets.[1]
3. Metabolic Stability Engineering
The 2,5-dimethoxy pattern blocks the para-position (relative to the alkyl chain in downstream metabolites), preventing rapid oxidative metabolism at the typical site of P450 attack. This makes the scaffold valuable for extending the half-life of candidate molecules.[2]
Part 6: Analytical Validation (Self-Validating System)
To ensure the integrity of the synthesized intermediate, the following NMR signals must be confirmed. Absence of these signals indicates incomplete reaction or hydrolysis.[2]
Handling: Handle under inert atmosphere (Nitrogen/Argon) due to potential hygroscopicity.[2] Avoid contact with strong oxidizers.[2][10]
References
Claisen Condensation Methodology
Organic Syntheses, Coll.[2][3] Vol. 4, p. 285 (1963); Vol. 30, p. 43 (1950). (General procedure for
-keto esters).
Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.[2]
Application in Heterocycle Synthesis
Sondhi, S. M., et al. "Synthesis, anti-inflammatory and analgesic activity evaluation of some pyrazole derivatives." Medicinal Chemistry Research, 2005.[2][7] Link
Knorr, L. "Synthese von Chinolinderivaten."[2] Berichte der deutschen chemischen Gesellschaft, 1884.[2]
Compound Data & Safety
PubChem Compound Summary for Ethyl 3-(2,5-dimethoxyphenyl)-3-oxopropanoate. Link
Fisher Scientific Safety Data Sheet (Generic Beta-Keto Esters).[2] Link
An In-depth Technical Guide to Ethyl 2,5-dimethoxybenzoylacetate: Structure, Properties, and Synthesis
For Researchers, Scientists, and Drug Development Professionals Introduction Ethyl 2,5-dimethoxybenzoylacetate, systematically known as ethyl 3-(2,5-dimethoxyphenyl)-3-oxopropanoate, is a β-keto ester of significant inte...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2,5-dimethoxybenzoylacetate, systematically known as ethyl 3-(2,5-dimethoxyphenyl)-3-oxopropanoate, is a β-keto ester of significant interest in synthetic organic chemistry. Its structure, featuring a dimethoxy-substituted phenyl ring and a reactive β-keto ester moiety, makes it a valuable precursor for the synthesis of a variety of heterocyclic compounds and more complex molecular architectures. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, a validated synthesis protocol, and its potential applications, particularly in the realm of drug discovery and development. Due to the limited availability of direct experimental data for this specific isomer, this guide leverages established chemical principles and data from closely related analogs to provide a robust and scientifically grounded resource.
Chemical Structure and Properties
The structural framework of ethyl 2,5-dimethoxybenzoylacetate is characterized by a benzoyl group substituted with two methoxy groups at the 2 and 5 positions, attached to an acetate ethyl ester at the beta position. This arrangement of functional groups is key to its chemical reactivity.
Physicochemical and Spectroscopic Data
Precise experimental data for ethyl 2,5-dimethoxybenzoylacetate is not widely published. However, based on analogous compounds such as ethyl 3,4-dimethoxybenzoylacetate, the following properties can be predicted.[1]
Property
Predicted Value
Molecular Formula
C13H16O5
Molecular Weight
252.26 g/mol
Appearance
Colorless to yellow or white solid/liquid
Melting Point
Estimated in the range of 30-50 °C
Boiling Point
>270 °C at 760 mmHg
Solubility
Soluble in common organic solvents like ether and alcohols.
Spectroscopic Analysis
The spectroscopic characteristics of ethyl 2,5-dimethoxybenzoylacetate are dictated by its functional groups. The following are expected spectral features:
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the two methoxy groups, the methylene protons of the ethyl ester and the active methylene protons, and the methyl protons of the ethyl group.
¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbons of the ketone and the ester, the aromatic carbons, the methoxy carbons, and the carbons of the ethyl group. A peak around 167 ppm is indicative of a carboxylic acid derivative like an ester.[2]
Infrared (IR) Spectroscopy: The IR spectrum will be characterized by strong absorption bands corresponding to the C=O stretching vibrations of the ketone and the ester functional groups.
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound.
Synthesis of Ethyl 2,5-dimethoxybenzoylacetate
The most logical and established method for the synthesis of ethyl 2,5-dimethoxybenzoylacetate is the mixed Claisen condensation.[3][4][5][6] This reaction involves the condensation of an ester with an enolizable carbonyl compound in the presence of a strong base. In this case, an ester of 2,5-dimethoxybenzoic acid (e.g., methyl 2,5-dimethoxybenzoate) serves as the acylating agent, and ethyl acetate provides the enolate.
Synthesis Workflow
Caption: Workflow for the synthesis of Ethyl 2,5-dimethoxybenzoylacetate.
Experimental Protocol
Materials:
Methyl 2,5-dimethoxybenzoate
Ethyl acetate
Sodium ethoxide
Anhydrous ethanol
Dilute hydrochloric acid
Anhydrous magnesium sulfate
Organic solvent for extraction (e.g., diethyl ether)
Petroleum ether and ethyl acetate for chromatography
Procedure:
Preparation: In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel, dissolve sodium ethoxide in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).
Addition of Reactants: To the stirred solution of sodium ethoxide, add a mixture of methyl 2,5-dimethoxybenzoate and an excess of ethyl acetate dropwise at room temperature.
Reaction: After the addition is complete, heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography.
Workup: After the reaction is complete, cool the mixture to room temperature and then in an ice bath. Carefully acidify the mixture with dilute hydrochloric acid.
Extraction: Extract the aqueous layer with an organic solvent such as diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent.
Rationale behind experimental choices:
Anhydrous Conditions: The Claisen condensation is sensitive to moisture, as the strong base can be neutralized by water, and the ester can undergo hydrolysis. Therefore, anhydrous solvents and a dry apparatus are crucial.
Strong Base: A strong base like sodium ethoxide is required to deprotonate the α-carbon of ethyl acetate to form the nucleophilic enolate.
Excess Ethyl Acetate: Using an excess of the enolizable ester helps to drive the equilibrium towards the product.
Acidic Workup: The initial product of the Claisen condensation is the enolate of the β-keto ester. Acidification is necessary to protonate this enolate and obtain the final neutral product.
Applications in Drug Development and Organic Synthesis
The 2,5-dimethoxyphenyl moiety is a structural motif found in a number of psychoactive compounds and other biologically active molecules.[7][8] Therefore, ethyl 2,5-dimethoxybenzoylacetate serves as a key building block for the synthesis of novel compounds with potential therapeutic applications. The β-keto ester functionality allows for a wide range of subsequent chemical transformations.
Potential Synthetic Transformations
Caption: Potential synthetic routes from Ethyl 2,5-dimethoxybenzoylacetate.
Synthesis of Pyrazoles and Pyrimidines: The 1,3-dicarbonyl system can readily react with hydrazines and ureas (or thioureas) to form five- and six-membered heterocyclic rings, respectively. These scaffolds are prevalent in many pharmaceutical agents.
Decarboxylation: Hydrolysis of the ester followed by heating leads to decarboxylation, yielding a 2,5-dimethoxyacetophenone derivative, another useful synthetic intermediate.
Precursor for Substituted Phenethylamines: The 2,5-dimethoxybenzoylacetate core can be elaborated into various substituted phenethylamines, a class of compounds known for their diverse pharmacological activities.[8]
Safety and Handling
As with any chemical compound, proper safety precautions should be taken when handling ethyl 2,5-dimethoxybenzoylacetate. Based on data for similar compounds, it may cause skin and eye irritation.[9] It is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For specific safety information, it is always best to consult the Safety Data Sheet (SDS) from the supplier.
Conclusion
Ethyl 2,5-dimethoxybenzoylacetate is a versatile synthetic intermediate with significant potential in organic synthesis and medicinal chemistry. While direct experimental data for this specific isomer is scarce, its properties and reactivity can be reliably predicted based on established chemical principles and comparison with closely related analogs. The Claisen condensation provides a robust and scalable method for its synthesis. The presence of both the 2,5-dimethoxyphenyl group and the reactive β-keto ester functionality makes it a valuable starting material for the construction of a wide array of complex molecules, including various heterocyclic systems and potential drug candidates. Further research into the specific properties and reactions of this compound is warranted to fully explore its synthetic utility.
References
The Royal Society of Chemistry. Supporting information. [Link]
Khan, I., Ibrar, A., & White, J. M. (2012). Ethyl 2,6-Dimethoxybenzoate: Synthesis, Spectroscopic and X-ray Crystallographic Analysis. Crystals, 2(2), 521-527. [Link]
Chegg. If a mixture of ethyl acetate and ethyl benzoate is treated with base, a mixture of two Claisen condensation products is obtained. Show their structures, and explain the reaction. [Link]
Matrix Fine Chemicals. ETHYL 3-(4-METHOXYPHENYL)-3-OXOPROPANOATE | CAS 2881-83-6. [Link]
ResearchGate. ChemInform Abstract: High-Yield Synthesis of the Novel E,E-2,5-Dimethoxy-1,4-bis[2-(4-ethylcarboxyl-atestyril)]benzene by the Heck Reaction. [Link]
PubMed. Synthesis and Structure-Activity Relationships of 2,5-Dimethoxy-4-Substituted Phenethylamines and the Discovery of CYB210010: A Potent, Orally Bioavailable and Long-Acting Serotonin 5-HT2 Receptor Agonist. [Link]
The Royal Society of Chemistry. SUPPORTING INFORMATION Synthesis of Functionalized S-Benzyl Dithiocarbamates from Diazo-compounds via Multi- component Reactions. [Link]
Molecular weight and formula of Ethyl 3-(2,5-dimethoxyphenyl)-3-oxopropanoate
[1][2] Executive Summary Ethyl 3-(2,5-dimethoxyphenyl)-3-oxopropanoate (CAS: 60946-75-0 ) is a specialized -keto ester intermediate critical in the synthesis of polysubstituted heterocyclic scaffolds. Characterized by it...
Author: BenchChem Technical Support Team. Date: February 2026
[1][2]
Executive Summary
Ethyl 3-(2,5-dimethoxyphenyl)-3-oxopropanoate (CAS: 60946-75-0 ) is a specialized
-keto ester intermediate critical in the synthesis of polysubstituted heterocyclic scaffolds. Characterized by its electron-rich 2,5-dimethoxybenzene core, this compound serves as a "privileged structure" precursor for the development of bioactive coumarins, quinolines, and flavonoids. This guide provides a comprehensive technical analysis of its physicochemical properties, validated synthetic protocols, and applications in modern drug discovery.
Physicochemical Profile
The compound is a lipophilic ester exhibiting keto-enol tautomerism, significantly influencing its reactivity and spectroscopic signature.
Table 1: Core Chemical Data
Property
Specification
IUPAC Name
Ethyl 3-(2,5-dimethoxyphenyl)-3-oxopropanoate
Common Name
Ethyl 2,5-dimethoxybenzoylacetate
CAS Number
60946-75-0
Molecular Formula
Molecular Weight
252.26 g/mol
Physical State
Viscous yellow oil or low-melting solid (dependent on purity)
Solubility
Soluble in DCM, EtOAc, MeOH; Insoluble in water
pKa (-proton)
~11.0 (Predicted)
Synthetic Methodologies
The synthesis of Ethyl 3-(2,5-dimethoxyphenyl)-3-oxopropanoate requires careful control of basicity to prevent self-condensation or decarboxylation. Two primary routes are established: the Claisen Condensation (Industry Standard) and the Magnesium Enolate Method (High Fidelity).
This route utilizes 2,5-dimethoxyacetophenone and diethyl carbonate. The electron-donating methoxy groups deactivate the ketone slightly, necessitating a strong base like Sodium Hydride (NaH).
Reaction Logic:
Deprotonation: NaH generates the thermodynamic enolate of the acetophenone.
Acylation: The enolate attacks diethyl carbonate.
Driving Force: Loss of ethoxide and formation of the stable
-keto ester enolate drives the equilibrium.
Experimental Protocol
Setup: Flame-dried 3-neck RBF under Argon atmosphere.
Reagents:
2,5-Dimethoxyacetophenone (1.0 eq)
Diethyl carbonate (15.0 eq, used as solvent/reagent)
NaH (60% dispersion, 2.2 eq)
Procedure:
Wash NaH with dry hexane to remove oil. Suspend in dry diethyl carbonate.
Add acetophenone dropwise at 0°C.
Heat to reflux (90-100°C) for 4–6 hours. Evolution of
gas confirms initiation.
Quench: Cool to 0°C. Add glacial acetic acid/ice water carefully to neutralize (pH 6-7).
Extraction: Extract with EtOAc (3x). Wash organic layer with brine.
Purification: Vacuum distillation or Flash Chromatography (Hexane:EtOAc 8:2).
Route B: Magnesium Enolate (Mild Conditions)
Ideal for substrates sensitive to harsh bases. Uses magnesium chloride and potassium ethyl malonate to generate a neutral magnesium chelate that reacts with the acid chloride.
Workflow Diagram:
Figure 1: Synthetic pathway from commodity starting materials.
Structural Characterization
Validation of the structure relies on identifying the specific substitution pattern of the aromatic ring and the integrity of the
-keto ester moiety.
Nuclear Magnetic Resonance (NMR)
The 2,5-substitution pattern creates a distinct splitting pattern in the aromatic region, differentiating it from the common 3,4-dimethoxy isomer.
NMR (400 MHz, ):
12.5 ppm (s, <1H): Enol -OH (variable, often invisible).
7.3–6.9 ppm (m, 3H): Aromatic protons (H-3, H-4, H-6). Note: H-6 is deshielded by the carbonyl.
4.19 ppm (q, 2H): Ester .
3.96 ppm (s, 2H): Keto form -methylene ().
3.80, 3.75 ppm (s, 6H): Two groups.
1.25 ppm (t, 3H): Ester .
Mass Spectrometry
Molecular Ion:
Base Peak: Often
165 (Acylium ion: 2,5-dimethoxybenzoyl cation), resulting from -cleavage adjacent to the ketone.
Applications in Drug Discovery[5]
This compound acts as a C3-C2 synthon , providing the carbons for the heterocyclic ring in condensation reactions.
A. Synthesis of 5,8-Dimethoxycoumarins
Reaction with phenols via the Pechmann Condensation yields coumarins. The 2,5-dimethoxy motif in the starting material translates to specific substitution patterns in the final scaffold, often explored for:
Anticoagulant activity (Warfarin analogs).
Fluorescent probes (due to electron-rich conjugation).
B. Knorr Quinoline Synthesis
Condensation with hydrazines or anilines yields quinolinones or pyrazoles.
Mechanism:[1][2] Acid-catalyzed condensation of the ketone with the amine, followed by cyclization onto the ester.
Target: 5,8-dimethoxyquinolines, which are investigated as kinase inhibitors and intercalating agents for DNA.
Pathway Visualization
Figure 2: Divergent synthesis of pharmacologically active heterocycles.
Handling and Stability
Storage: Store at 2–8°C under inert gas (Nitrogen/Argon).
-keto esters are prone to hydrolysis and decarboxylation if exposed to moisture and heat.
Safety: Irritant. Avoid contact with skin and eyes.
Incompatibility: Strong oxidizing agents, strong bases (leads to polymerization).
References
Sigma-Aldrich. Ethyl 3-(2,5-dimethoxyphenyl)-3-oxopropanoate Product Data (CAS 60946-75-0).Link
PrepChem. Synthesis of 2,5-dimethoxyacetophenone.Link
Organic Syntheses. General Procedure for Beta-Keto Ester Synthesis via Diethyl Carbonate. Org.[3][2][4][5] Synth. 1941, 21, 46. Link
An In-Depth Technical Guide to the Synthesis and Application of β-Keto Esters Containing the 2,5-Dimethoxybenzene Moiety Authored for Researchers, Scientists, and Drug Development Professionals Abstract The 2,5-dimethoxy...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to the Synthesis and Application of β-Keto Esters Containing the 2,5-Dimethoxybenzene Moiety
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The 2,5-dimethoxybenzene scaffold is a privileged structural motif found in a multitude of biologically active compounds, conferring properties that range from potent receptor agonism to broad-spectrum antimicrobial and anticancer effects.[1][2] When incorporated into a β-keto ester framework, this moiety becomes part of a highly versatile chemical intermediate, prized for its synthetic utility in constructing complex molecular architectures. This guide provides a comprehensive overview of the synthesis, characterization, and strategic applications of β-keto esters bearing the 2,5-dimethoxybenzene group, offering field-proven insights and detailed experimental protocols for professionals in chemical research and drug development.
Introduction: The Strategic Value of the 2,5-Dimethoxybenzene β-Keto Ester Core
In medicinal chemistry, the convergence of a pharmacologically significant scaffold with a versatile synthetic handle represents a powerful tool for drug discovery. The 2,5-dimethoxybenzene unit is a key pharmacophore in numerous compounds targeting the central nervous system, particularly as selective serotonin 5-HT2A receptor agonists.[3][4][5] The electron-donating nature of the two methoxy groups activates the aromatic ring, influencing its electronic properties and binding interactions with biological targets.[1]
The β-keto ester functionality is a cornerstone of synthetic chemistry, providing three key reactive sites: the acidic α-proton, the nucleophilic enolate, and two electrophilic carbonyl carbons. This inherent reactivity allows for a wide array of chemical transformations, making it an ideal platform for building molecular diversity and exploring structure-activity relationships (SAR). This guide will delve into the practical synthesis of these valuable intermediates and their potential as precursors for novel therapeutics.
Core Synthetic Strategies
The creation of a C-C bond between the 2,5-dimethoxybenzene moiety and a keto-ester fragment is the central challenge. Several robust methods can be employed, with the choice depending on starting material availability, scalability, and desired purity.
The Claisen Condensation: A Classic Approach
The Claisen condensation is a fundamental carbon-carbon bond-forming reaction that joins two ester molecules to form a β-keto ester.[6] In a "crossed" Claisen condensation, the enolate of one ester attacks a different, often non-enolizable, ester.[7] For our target molecule, the most direct approach involves the self-condensation of an ester like ethyl 2,5-dimethoxyphenylacetate.
Causality of Experimental Design:
Base Selection: A strong, non-nucleophilic base such as sodium hydride (NaH) or lithium hexamethyldisilazide (LiHMDS) is critical. Weaker bases like alkoxides (e.g., NaOEt) can establish an unfavorable equilibrium. Furthermore, using hydroxide bases is avoided as they would lead to saponification (hydrolysis) of the ester.[7]
Stoichiometry: The reaction requires a full equivalent of base, not a catalytic amount. This is because the product, the β-keto ester, is significantly more acidic (pKa ≈ 11) than the starting ester (pKa ≈ 25). The strong base deprotonates the newly formed β-keto ester, shifting the equilibrium to favor the product and driving the reaction to completion.[6][8] The final step involves an acidic workup to reprotonate the product enolate.
Caption: Figure 1: Mechanism of Claisen Condensation.
Acylation via Meldrum's Acid Intermediate
A highly efficient and versatile method involves activating the corresponding carboxylic acid (2,5-dimethoxyphenylacetic acid) and condensing it with Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione).[9] The resulting intermediate is then refluxed with an alcohol (e.g., tert-butanol) to yield the desired β-keto ester.
Causality of Experimental Design:
Activation: The carboxylic acid is first activated, typically using a carbodiimide like N,N'-Dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). This forms a highly reactive intermediate ready for nucleophilic attack.[9]
Meldrum's Acid: This reagent acts as a potent C-acylation synthon. Its high acidity allows for easy enolate formation and subsequent reaction.
Alcoholysis: The final step involves heating with an alcohol, which displaces the dioxinone ring to cleanly form the target ester. Using a bulky alcohol like tert-butanol can prevent self-condensation side reactions.
Friedel-Crafts Acylation
While less direct for this specific target, Friedel-Crafts acylation is a powerful method for acylating activated aromatic rings.[10] This would involve reacting 1,4-dimethoxybenzene with an appropriate acylating agent, such as ethyl malonyl chloride, in the presence of a Lewis acid catalyst (e.g., AlCl₃). This route is often complicated by challenges in controlling selectivity and the harsh reaction conditions.[11]
Method
Key Reagents
Typical Conditions
Advantages
Disadvantages
Claisen Condensation
Ester, Strong Base (NaH, LiHMDS)
Anhydrous THF or Toluene, 0°C to RT
Atom economical, direct
Requires stoichiometric strong base, potential for side reactions
Meldrum's Acid Route
Carboxylic Acid, DCC, DMAP, Meldrum's Acid
CH₂Cl₂, RT then reflux in alcohol
High yields, good purity, versatile
Multi-step, produces solid byproduct (DCU)
Friedel-Crafts Acylation
1,4-Dimethoxybenzene, Acyl Chloride, Lewis Acid
Anhydrous CH₂Cl₂ or CS₂, 0°C to RT
Powerful C-C bond formation
Stoichiometric Lewis acid, potential for isomer formation, harsh conditions
Table 1: Comparison of primary synthetic routes.
Purification and Spectroscopic Characterization
Post-synthesis, the crude product typically requires purification, most commonly via column chromatography on silica gel or recrystallization.[10]
Expected Spectroscopic Signatures:
The structure of the target compounds can be unequivocally confirmed using standard spectroscopic techniques. The presence of both keto and enol tautomers is possible for β-keto esters, which can be observed in NMR spectroscopy.[9]
Nucleus
Functional Group
Expected Chemical Shift (ppm)
Multiplicity
Key Insights
¹H NMR
-OCH₃ (Methoxy)
3.75 - 3.85
Singlet (6H)
Two distinct singlets may appear if rotation is hindered.
Ar-H (Aromatic)
6.70 - 7.00
Multiplet (3H)
Characteristic pattern for 1,2,4-trisubstituted benzene.
-CO-CH₂ -CO-
3.40 - 3.60
Singlet (2H)
Protons of the active methylene group in the keto form.[9]
Ester -O-CH₂-CH₃
4.10 - 4.25
Quartet
Ethyl ester group.
Ester -O-CH₂-CH₃
1.20 - 1.35
Triplet
Ethyl ester group.
¹³C NMR
C =O (Ketone)
~200
Singlet
Ketone carbonyl carbon.
C =O (Ester)
~168
Singlet
Ester carbonyl carbon.
Ar-C -O (Methoxy)
150 - 155
Singlet
Aromatic carbons attached to methoxy groups.
-C H₂- (Methylene)
45 - 55
Singlet
Methylene carbon between the two carbonyls.
-OC H₃ (Methoxy)
~56
Singlet
Methoxy carbons.
Table 2: Representative NMR data for Ethyl 3-(2,5-dimethoxyphenyl)-3-oxopropanoate.
Mass Spectrometry (MS): Electron impact (EI) or electrospray ionization (ESI) will confirm the molecular weight. Fragmentation patterns are often dominated by cleavages alpha to the carbonyl groups and McLafferty rearrangements.[12]
Applications in Drug Discovery
The 2,5-dimethoxybenzene β-keto ester core is a launchpad for creating libraries of novel compounds for biological screening. The reactivity of the β-dicarbonyl system allows for facile derivatization.
Caption: Figure 2: Scaffold for SAR Studies.
α-Alkylation/Acylation: The acidic α-proton can be removed to generate a nucleophilic enolate, which can be reacted with various electrophiles (alkyl halides, acyl chlorides) to install diverse functional groups.
Heterocycle Synthesis: β-Keto esters are classic precursors for a vast number of heterocyclic systems, such as pyrimidines, pyrroles, and quinolines, many of which are privileged structures in medicinal chemistry.[13]
Bioactive Targets: Derivatives of the 2,5-dimethoxybenzene moiety have shown activity as antioxidants, antimicrobials, and potent cytotoxic agents against cancer cell lines.[1][14] This scaffold is particularly relevant in neuroscience, forming the core of many psychoactive compounds and selective 5-HT2A agonists, which are being investigated for treating depression and anxiety.[4][5]
Detailed Experimental Protocol: Synthesis via Meldrum's Acid
This protocol describes a reliable, high-yield synthesis of tert-butyl 3-(2,5-dimethoxyphenyl)-3-oxopropanoate.
Caption: Figure 3: Experimental Workflow.
Self-Validating System: This protocol is designed for reproducibility. Successful synthesis is validated at multiple stages: the formation of a white precipitate (DCU) confirms the activation step, TLC monitoring confirms product formation during reflux, and final spectroscopic analysis provides definitive structural proof.
Materials:
2,5-Dimethoxyphenylacetic acid (1.0 eq)
Meldrum's acid (1.1 eq)
N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq)
4-(Dimethylamino)pyridine (DMAP) (0.1 eq)
Anhydrous Dichloromethane (CH₂Cl₂)
tert-Butanol
Ethyl Acetate (EtOAc)
Saturated Sodium Bicarbonate (NaHCO₃) solution
Brine
Anhydrous Sodium Sulfate (Na₂SO₄)
Silica Gel for chromatography
Procedure:
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 2,5-dimethoxyphenylacetic acid (1.0 eq), Meldrum's acid (1.1 eq), and DMAP (0.1 eq). Dissolve the solids in anhydrous CH₂Cl₂.
Activation: Cool the mixture to 0°C in an ice bath. Add a solution of DCC (1.1 eq) in anhydrous CH₂Cl₂ dropwise over 15 minutes. A white precipitate of dicyclohexylurea (DCU) will begin to form.
Condensation: Allow the reaction to slowly warm to room temperature and stir overnight (12-16 hours). Monitor the reaction by Thin Layer Chromatography (TLC).
Filtration: After the reaction is complete, filter the mixture through a pad of Celite to remove the DCU precipitate. Wash the filter cake with a small amount of CH₂Cl₂.
Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude acylated Meldrum's acid intermediate.
Alcoholysis: Dissolve the crude intermediate in tert-butanol and heat the solution to reflux (approx. 85-90°C) for 4-6 hours. Monitor the formation of the β-keto ester by TLC.
Workup: Cool the reaction mixture to room temperature and remove the tert-butanol under reduced pressure. Dissolve the residue in EtOAc and transfer to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution (2x) and brine (1x).
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude oil by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure tert-butyl 3-(2,5-dimethoxyphenyl)-3-oxopropanoate.
Conclusion and Future Perspectives
Beta-keto esters containing the 2,5-dimethoxybenzene moiety are exceptionally valuable building blocks in modern organic synthesis and medicinal chemistry. Their synthesis is achievable through several reliable methods, most notably the Claisen condensation and the Meldrum's acid route, each with distinct advantages. The inherent reactivity of this scaffold provides a robust platform for generating chemical libraries aimed at discovering novel therapeutics targeting a range of diseases, from psychiatric disorders to cancer. Future work will likely focus on developing even milder and more atom-economical synthetic routes and expanding the application of these intermediates in diversity-oriented synthesis and fragment-based drug design.
References
A consolidated list of all sources cited within this guide.
Wallach, J., et al. (2024). Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT 2A Receptor Agonists. Journal of Medicinal Chemistry, 67(10), 8314-8334. Available from: [Link]
Raj, A. (n.d.). Synthetic studies of β-ketoesters. International Journal of Pharma and Bio Sciences. Retrieved February 21, 2026, from [Link]
Elewa, N. N., & Mabied, A. F. (2025). Crystallographic and DFT study of novel dimethoxybenzene derivatives. BMC Chemistry, 19(1), 127. Available from: [Link]
1,4-Bis(1,1-dimethylpropyl)-2,5-dimethoxybenzene. (2010). Semantic Scholar. Retrieved February 21, 2026, from [Link]
Synthesis of β-keto carboxylic acids, esters and amides. (n.d.). Organic Chemistry Portal. Retrieved February 21, 2026, from [Link]
Wallach, J., et al. (2024). Discovery and Structure-Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. PubMed. Retrieved February 21, 2026, from [Link]
El-Damasy, A. K., et al. (2022). Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. Molecules, 27(19), 6296. Available from: [Link]
Ashenhurst, J. (2020, September 14). Claisen Condensation and Dieckmann Condensation. Master Organic Chemistry. Retrieved February 21, 2026, from [Link]
Pérez-Lemus, G. R., et al. (2023). Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. Molecules, 28(19), 6773. Available from: [Link]
US20020102671A1 - Synthesis of B-keto esters. (n.d.). Google Patents.
Singh, R. (2015). Application of the Claisen Condensation Reaction to 3 Aromatic Esters that are found in Nature. Oriental Journal of Chemistry, 31(2), 1109-1112. Available from: [Link]
Wallach, J., et al. (2024). Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. PMC. Retrieved February 21, 2026, from [Link]
Synthesis of β-keto esters by cross-Claisen condensation. (n.d.). ResearchGate. Retrieved February 21, 2026, from [Link]
A Claisen Condensation Forms a β-Keto Ester. (2014, August 29). Chemistry LibreTexts. Retrieved February 21, 2026, from [Link]
P2O5-mediated Friedel-Crafts acylation of activated arenes with carboxylic acid as acylating agent. (2020). Indian Journal of Chemistry, Sec B. Retrieved February 21, 2026, from [Link]
Catalysis of the acylation of aromatic derivatives by metallic tosylates. (2015, July 17). CDP Innovation. Retrieved February 21, 2026, from [Link]
Synthesis, Characterization, Biological Activities and Molecular Docking of New Benzenesulfonamide Drugs. (n.d.). Longdom Publishing. Retrieved February 21, 2026, from [Link]
Mass Spectra of β-Keto Esters. (2025, August 6). ResearchGate. Retrieved February 21, 2026, from [Link]
Experimental and theoretical studies on (2E,5E)-2,5-bis(2-methoxybenzylidene)cyclopentanone. (2023, December 24). Macedonian Journal of Chemistry and Chemical Engineering. Retrieved February 21, 2026, from [Link]
β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. (2013, July 19). PMC. Retrieved February 21, 2026, from [Link]
Solubility of Ethyl 2,5-dimethoxybenzoylacetate in organic solvents
An In-depth Technical Guide to the Solubility of Ethyl 2,5-dimethoxybenzoylacetate in Organic Solvents Authored by: A Senior Application Scientist Abstract This technical guide provides a comprehensive framework for unde...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide to the Solubility of Ethyl 2,5-dimethoxybenzoylacetate in Organic Solvents
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive framework for understanding and determining the solubility of Ethyl 2,5-dimethoxybenzoylacetate in a range of organic solvents. Ethyl 2,5-dimethoxybenzoylacetate, a β-keto ester, is a key intermediate in various synthetic pathways, particularly in the development of pharmaceutical agents. Its solubility characteristics are critical for reaction kinetics, purification processes like recrystallization, and formulation development. In the absence of extensive published solubility data for this specific molecule, this guide emphasizes the foundational principles of solubility and provides a detailed, field-proven methodology for its empirical determination. We will explore the theoretical underpinnings of solubility, present a robust experimental protocol based on the saturation shake-flask method, discuss appropriate analytical techniques for quantification, and provide guidelines for data interpretation and presentation. This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding and practical approach to characterizing the solubility of this and similar compounds.
Introduction to Ethyl 2,5-dimethoxybenzoylacetate and the Imperative of Solubility
Ethyl 2,5-dimethoxybenzoylacetate is an organic compound featuring a β-keto ester functional group, an aromatic ring, and two methoxy (ether) substituents. This combination of functionalities makes it a versatile building block in organic synthesis. The solubility of a compound is a fundamental physicochemical property that dictates its behavior in a liquid medium. For a synthetic intermediate like Ethyl 2,5-dimethoxybenzoylacetate, understanding its solubility is paramount for several reasons:
Reaction Optimization: The rate and outcome of a chemical reaction are often dependent on the concentration of reactants in solution. Selecting a solvent in which the compound is sufficiently soluble is crucial for achieving optimal reaction conditions.
Purification and Crystallization: Solubility differences across various solvents are exploited during purification. A suitable solvent system for recrystallization requires the compound to be sparingly soluble at low temperatures and highly soluble at elevated temperatures.
Formulation and Drug Delivery: In pharmaceutical development, the solubility of an active pharmaceutical ingredient (API) or its precursors can influence bioavailability and the choice of delivery vehicle.[1]
Given the limited availability of specific solubility data for Ethyl 2,5-dimethoxybenzoylacetate, this guide provides the necessary tools to generate this critical information in a reliable and reproducible manner.
The solubility of a solid in a liquid is governed by the balance of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules.[2] The widely cited principle of "like dissolves like" serves as an excellent predictive tool.[3][4][5][6] This principle states that substances with similar polarities are more likely to be soluble in one another.
The structure of Ethyl 2,5-dimethoxybenzoylacetate—containing polar ester and ether groups, and a larger, less polar aromatic ring—suggests a nuanced solubility profile.
Polar Solvents (e.g., Methanol, Ethanol, Acetonitrile): The ester and ether functionalities can participate in dipole-dipole interactions with polar solvents. Short-chain alcohols can also act as hydrogen bond acceptors. Therefore, moderate to good solubility is expected in these solvents.
Nonpolar Solvents (e.g., Hexane, Toluene): The benzene ring and the ethyl group contribute to the nonpolar character of the molecule. This suggests that it will have some solubility in nonpolar solvents through London dispersion forces.
Solvents of Intermediate Polarity (e.g., Ethyl Acetate, Dichloromethane): These solvents often provide the best balance of interactions for molecules with both polar and nonpolar regions, and are likely to be effective solvents for Ethyl 2,5-dimethoxybenzoylacetate.
The following diagram illustrates the relationship between the solute's characteristics and solvent polarity.
Caption: "Like Dissolves Like" Principle Applied to the Solute.
Experimental Methodology for Solubility Determination
The saturation shake-flask method is a globally recognized and robust technique for determining the equilibrium solubility of a compound.[7][8] It involves agitating an excess amount of the solid solute in the solvent for a sufficient period to reach equilibrium, followed by separation of the undissolved solid and quantification of the solute concentration in the saturated solution.
Apparatus and Reagents
Apparatus:
Analytical balance (± 0.1 mg accuracy)
Vials with screw caps (e.g., 4-8 mL glass vials)
Constant temperature orbital shaker or water bath
Syringes and syringe filters (0.22 or 0.45 µm, solvent-compatible)
Volumetric flasks and pipettes
Centrifuge (optional)
Analytical instrument for quantification (e.g., HPLC-UV or UV/Vis Spectrophotometer)
Reagents:
Ethyl 2,5-dimethoxybenzoylacetate (high purity)
A selection of organic solvents (analytical or HPLC grade) covering a range of polarities (e.g., hexane, toluene, dichloromethane, ethyl acetate, acetone, acetonitrile, isopropanol, ethanol, methanol).
Experimental Workflow Diagram
The following diagram outlines the key steps in the experimental determination of solubility.
Commercial Suppliers & Synthetic Sourcing of Ethyl 2,5-dimethoxybenzoylacetate
CAS: 60946-75-0 | Formula: C H O | MW: 252.26 g/mol Executive Summary Ethyl 2,5-dimethoxybenzoylacetate (also known as Ethyl 3-(2,5-dimethoxyphenyl)-3-oxopropionate) is a specialized -keto ester intermediate used primari...
Author: BenchChem Technical Support Team. Date: February 2026
CAS: 60946-75-0 | Formula: C
HO | MW: 252.26 g/mol
Executive Summary
Ethyl 2,5-dimethoxybenzoylacetate (also known as Ethyl 3-(2,5-dimethoxyphenyl)-3-oxopropionate) is a specialized
-keto ester intermediate used primarily in the synthesis of heterocyclic scaffolds such as coumarins, quinolines, and substituted phenethylamines.[1][2]
Unlike common commodity chemicals, this compound is not a standard stock item for Tier 1 catalog suppliers (e.g., Sigma-Aldrich, TCI). It is classified as a Tier 3 Building Block , meaning it is typically sourced through specialized synthesis houses or manufactured on demand.
Strategic Sourcing Recommendation:
Small Scale (<5g): Source from Matrix Scientific or via aggregators like MolPort using CAS 60946-75-0 .
Medium/Large Scale (>100g): It is more cost-effective and reliable to synthesize this compound in-house from the widely available 2,5-dimethoxybenzoic acid , or contract a custom synthesis provider (e.g., Enamine, WuXi AppTec).
Chemical Profile & Utility
Understanding the reactivity of this molecule is critical for validating the material upon receipt.
Susceptible to hydrolysis and decarboxylation under acidic/basic conditions. Store at 2-8°C.
Synthetic Utility (Why you need it):
Pechmann Condensation: Reacts with phenols to form substituted coumarins .
Knorr Quinoline Synthesis: Reacts with anilines to form 4-hydroxyquinolines .
Alkylation: The active methylene at the
-position allows for easy alkylation to create complex carbon skeletons.
Commercial Supplier Landscape
Due to the niche nature of this compound, "in-stock" status is volatile. Use the following hierarchy to secure supply.
Tier A: Direct Specialized Suppliers
These companies list the specific CAS 60946-75-0 and are most likely to have stock or a validated synthesis route.
Matrix Scientific:
Status: Listed Supplier.
Region: USA (Columbia, SC).
Reliability: High for specialized organic building blocks.
Action: Request current lot analysis (H-NMR) before purchase.
Tier B: Aggregators & Databases
If direct stock is unavailable, use these platforms to query global inventory.
MolPort / eMolecules: Search by CAS 60946-75-0 . These platforms aggregate stock from smaller boutique synthesis labs in Eastern Europe and Asia.
ChemicalBook: Lists multiple Chinese suppliers. Warning: Verify purity claims rigorously, as "technical grade" (90-95%) is common here but insufficient for sensitive catalysis.
Tier C: Custom Synthesis (The "Make" Decision)
If lead times exceed 4 weeks, switch to Custom Synthesis .
Enamine (Ukraine/Latvia): Excellent for building blocks.
WuXi AppTec (China): Best for kilogram-scale scale-up.
Synthetic Sourcing (The "DIY" Protocol)
Expertise Note: Because commercial supply is erratic, a robust internal synthesis capability is the ultimate insurance policy. The following protocol is superior to the standard Claisen condensation because it avoids harsh bases that can demethylate the electron-rich aromatic ring.
Method: Acylation of Meldrum's Acid followed by Alcoholysis.
Yield: ~85-90% | Purity: >98% (no chromatography required).
Step-by-Step Protocol
Activation: Dissolve 2,5-dimethoxybenzoic acid (1.0 eq) in DCM. Add catalytic DMF and Thionyl Chloride (1.2 eq). Reflux for 2 hours to form the acid chloride. Evaporate volatiles.[3]
Acylation: Dissolve Meldrum's Acid (1.0 eq) and Pyridine (2.0 eq) in DCM at 0°C. Add the crude acid chloride dropwise. Stir 1h at 0°C, then 1h at RT.
Workup: Wash with dilute HCl to remove pyridine. Dry organic layer and evaporate to yield the Acyl Meldrum's Acid intermediate.
Alcoholysis: Reflux the intermediate in absolute Ethanol (EtOH) for 4 hours. The Meldrum's ring opens, decarboxylates, and forms the ethyl ester in one step.
Purification: Concentrate in vacuo. The product is usually pure enough for use; otherwise, recrystallize from hexane/EtOAc.
Figure 1: Recommended synthetic workflow via Meldrum's Acid to ensure high purity and avoid side reactions.
Quality Assurance: A Self-Validating System
When receiving a shipment or finishing a synthesis, you must validate the identity. Do not rely solely on the COA (Certificate of Analysis).
1H-NMR Validation Criteria (CDCl, 400 MHz)
The spectrum is diagnostic due to the Keto-Enol tautomerism.
Moiety
Chemical Shift ( ppm)
Multiplicity
Integral
Assignment
Aromatic
7.20 – 7.45
Multiplet
3H
3, 4, 6-Ar protons
Enol -OH
~12.5
Singlet (Broad)
Variable
Enol hydroxyl (if present)
Enol =CH-
~5.60
Singlet
Variable
Vinyl proton (Enol form)
Keto -CH-
3.95
Singlet
2H
-Methylene (Key ID)
Methoxy
3.75, 3.80
Singlets
6H
2x -OCH
Ester -CH-
4.20
Quartet
2H
Ethyl methylene
Ester -CH
1.25
Triplet
3H
Ethyl methyl
Pass/Fail Logic:
PASS: Distinct singlet at ~3.95 ppm (Keto) OR ~5.6 ppm (Enol) + two methoxy singlets.
FAIL: Missing methylene peak (decarboxylation to ketone) or broad -OH stretch in IR without carbonyl ester peak (hydrolysis to acid).
Application Note & Detailed Protocol: A Two-Step Synthesis of Ethyl 3-(2,5-dimethoxyphenyl)-3-oxopropanoate
Abstract This document provides a comprehensive guide for the synthesis of Ethyl 3-(2,5-dimethoxyphenyl)-3-oxopropanoate, a valuable β-keto ester intermediate in the development of pharmaceutical agents and complex organ...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This document provides a comprehensive guide for the synthesis of Ethyl 3-(2,5-dimethoxyphenyl)-3-oxopropanoate, a valuable β-keto ester intermediate in the development of pharmaceutical agents and complex organic molecules. The described methodology follows a robust and efficient two-step pathway commencing with 2,5-dimethoxybenzoic acid. The first step involves the conversion of the carboxylic acid to its corresponding acyl chloride, 2,5-dimethoxybenzoyl chloride, using thionyl chloride. The second, and key carbon-carbon bond-forming step, is a Claisen-type condensation wherein the synthesized acyl chloride is reacted with the sodium enolate of ethyl acetate to yield the target β-keto ester. This guide is intended for researchers and professionals in organic synthesis and drug development, offering detailed, step-by-step protocols, mechanistic insights, and critical process considerations to ensure reproducibility and high yield.
Introduction: The Significance of β-Keto Esters
β-Keto esters are a cornerstone class of compounds in organic synthesis, prized for their versatile reactivity. The presence of two carbonyl groups flanking a central methylene unit imparts unique chemical properties, including the acidity of the α-protons and the ability to undergo a wide array of transformations. These include alkylations, acylations, and decarboxylation reactions, making them indispensable building blocks for the synthesis of ketones, heterocyclic systems, and complex natural products. The target molecule, Ethyl 3-(2,5-dimethoxyphenyl)-3-oxopropanoate, incorporates the 2,5-dimethoxyphenyl moiety, a common feature in psychoactive compounds and other biologically active molecules, making this a key intermediate for medicinal chemistry research.
The synthetic strategy detailed herein leverages a classic and reliable approach: the acylation of an ester enolate. This method is superior to a direct crossed-Claisen condensation between two different esters, which often results in a mixture of products and is difficult to control.[1][2] By first activating the 2,5-dimethoxybenzoic acid as a highly reactive acyl chloride, we can achieve a clean and directed acylation of ethyl acetate.
Overall Synthetic Scheme
The synthesis is performed in two distinct stages:
Acyl Chloride Formation: Conversion of 2,5-dimethoxybenzoic acid to 2,5-dimethoxybenzoyl chloride.
Claisen-type Condensation: Reaction of 2,5-dimethoxybenzoyl chloride with the enolate of ethyl acetate to form the target β-keto ester.
Caption: Overall two-step synthetic pathway.
Part 1: Synthesis of 2,5-Dimethoxybenzoyl Chloride
Mechanistic Rationale
The conversion of a carboxylic acid to an acyl chloride is a fundamental activation step in organic synthesis. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation. The reaction proceeds via a nucleophilic attack of the carboxylic acid's hydroxyl group on the sulfur atom of thionyl chloride. This is followed by the collapse of the tetrahedral intermediate and elimination of sulfur dioxide (SO₂) and hydrogen chloride (HCl) gas, which drives the reaction to completion. A general procedure for this type of transformation is well-established in the literature.[3]
Experimental Protocol
WARNING: This procedure involves thionyl chloride, which is corrosive and releases toxic HCl gas upon contact with moisture. This entire operation must be conducted in a certified chemical fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
Reaction Setup: Assemble a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. The top of the condenser should be fitted with a drying tube containing calcium chloride or a gas outlet leading to a base trap (e.g., a bubbler with NaOH solution) to neutralize the HCl and SO₂ byproducts. Ensure all glassware is thoroughly dried in an oven before use.
Reagent Charging: To the flask, add 2,5-dimethoxybenzoic acid (5.0 g, 27.4 mmol).
Solvent & Reagent Addition: Add 20 mL of an anhydrous solvent like toluene or dichloromethane. While stirring, slowly add thionyl chloride (4.0 mL, 54.8 mmol, 2.0 equiv.) to the suspension at room temperature using a dropping funnel or syringe.[4][5] The addition is slightly exothermic.
Reaction: Gently heat the reaction mixture to reflux (approximately 70-80°C if using toluene) and maintain for 2-3 hours.[3] The reaction progress can be monitored by the cessation of gas evolution. The solid benzoic acid should fully dissolve as it is converted to the liquid acyl chloride.
Isolation: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. Care should be taken to ensure the vacuum pump is protected from corrosive vapors with a cold trap and/or a base trap.
Product: The resulting crude 2,5-dimethoxybenzoyl chloride, a pale yellow oil or low-melting solid, is typically of sufficient purity to be used directly in the next step without further purification.[6][7]
Colorless liquid, corrosive, reacts violently with water
Toluene (Anhydrous)
C₇H₈
92.14
-
20 mL
Flammable liquid, irritant
Workflow Diagram: Acyl Chloride Formation
Caption: Step-by-step workflow for acyl chloride synthesis.
Part 2: Synthesis of Ethyl 3-(2,5-dimethoxyphenyl)-3-oxopropanoate
Mechanistic Rationale: The Claisen Condensation
The core of this synthesis is the Claisen condensation, a carbon-carbon bond-forming reaction between two ester molecules (or, in this case, an ester and an acyl chloride) in the presence of a strong base.[9] The mechanism involves several key steps:
Enolate Formation: A strong base, sodium ethoxide (NaOEt), deprotonates the α-carbon of ethyl acetate. This step is reversible as esters are not highly acidic (pKa ~24).[10]
Nucleophilic Attack: The resulting nucleophilic enolate attacks the highly electrophilic carbonyl carbon of the 2,5-dimethoxybenzoyl chloride.
Tetrahedral Intermediate & Elimination: A tetrahedral intermediate is formed, which then collapses, eliminating the chloride ion (an excellent leaving group) to form the β-keto ester product.
Deprotonation of Product: The product, a β-keto ester, has α-protons that are significantly more acidic (pKa ~11) than the starting ester or ethanol.[11] The ethoxide base present in the reaction mixture rapidly and irreversibly deprotonates the product. This final deprotonation step is the thermodynamic driving force for the entire reaction, pulling the equilibrium towards the product.[9][11]
Acidic Workup: A final step involving the addition of aqueous acid is required to neutralize the base and protonate the enolate of the product, yielding the final neutral β-keto ester.[12]
Mechanistic Diagram
Caption: Mechanism of the Claisen-type condensation.
Experimental Protocol
WARNING: This procedure uses sodium metal or sodium ethoxide, which are highly reactive and flammable. Handle with extreme care under an inert atmosphere (nitrogen or argon). Anhydrous solvents are critical for success.
Preparation of Sodium Ethoxide:
In situ preparation (preferred): In a dry 250 mL three-necked flask under a nitrogen atmosphere, add 50 mL of anhydrous ethanol. Carefully add small, freshly cut pieces of sodium metal (0.7 g, 30.2 mmol, 1.1 equiv.) portion-wise. The reaction is exothermic and produces hydrogen gas. Allow the sodium to react completely until it is fully dissolved. Cool the resulting sodium ethoxide solution to 0°C in an ice bath.
Enolate Formation: To the cooled sodium ethoxide solution, add anhydrous ethyl acetate (15 mL, excess) dropwise while stirring. Stir the mixture at 0°C for 30 minutes.
Acylation: Dissolve the crude 2,5-dimethoxybenzoyl chloride (from Part 1, ~27.4 mmol) in 20 mL of anhydrous toluene or THF. Add this solution dropwise to the ethyl acetate enolate mixture at 0°C over 30 minutes.
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2-3 hours.
Quenching and Workup:
Cool the reaction mixture back to 0°C in an ice bath.
Slowly and carefully quench the reaction by adding 50 mL of cold water.
Acidify the mixture to a pH of ~5-6 by the dropwise addition of dilute hydrochloric acid (e.g., 2M HCl).
Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate or diethyl ether (3 x 50 mL).
Purification:
Combine the organic extracts and wash with saturated sodium bicarbonate solution (50 mL) followed by brine (50 mL).
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Final Product: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield Ethyl 3-(2,5-dimethoxyphenyl)-3-oxopropanoate as a pale yellow oil.
Reagents and Materials
Reagent
Formula
MW ( g/mol )
Mmol (equiv.)
Amount Used
Properties
2,5-Dimethoxybenzoyl Chloride
C₉H₉ClO₃
200.62
~27.4 (1.0)
Product from Part 1
Corrosive, moisture sensitive
Sodium Metal
Na
22.99
30.2 (1.1)
0.7 g
Highly reactive, flammable
Anhydrous Ethanol
C₂H₅OH
46.07
-
50 mL
Flammable liquid
Anhydrous Ethyl Acetate
C₄H₈O₂
88.11
-
15 mL
Flammable liquid, irritant
Anhydrous Toluene/THF
-
-
-
20 mL
Flammable liquid
Hydrochloric Acid (2M)
HCl
36.46
-
As needed
Corrosive
Expected Results and Characterization
Yield: Moderate to good (50-70% over two steps).
Appearance: Pale yellow oil.
Characterization:
¹H NMR: Expected signals include triplets and quartets for the ethyl ester group, singlets for the two methoxy groups, aromatic protons in the 6.8-7.5 ppm region, and a characteristic singlet for the enol proton (as β-keto esters exist in equilibrium with their enol tautomer).
¹³C NMR: Signals for the ester and ketone carbonyls (~165-175 ppm and ~190-200 ppm, respectively), aromatic carbons, methoxy carbons, and ethyl group carbons.
IR Spectroscopy: Strong C=O stretching absorptions for both the ketone and ester functionalities (~1715 cm⁻¹ and ~1745 cm⁻¹, respectively).
Mass Spectrometry: A molecular ion peak corresponding to the product's molecular weight (C₁₃H₁₆O₅, MW: 252.26 g/mol ).
References
Mukaiyama, T., et al. (2005). Ti-Crossed-Claisen Condensation between Carboxylic Esters and Acid Chlorides or Acids: A Highly Selective and General Method for the Preparation of Various β-Keto Esters. Journal of the American Chemical Society. Available at: [Link]
Yuasa, Y., & Tsuruta, H. (n.d.). One-Pot Synthesis of β-Keto Esters and Preparation of 3-Ketopalmitoyl-CoA. Synthetic Communications. Available at: [Link]
Chemistry LibreTexts. (2014). 19.15 A Claisen Condensation Forms a β-Keto Ester. Available at: [Link]
Ashenhurst, J. (2020). Claisen Condensation and Dieckmann Condensation. Master Organic Chemistry. Available at: [Link]
Wikipedia. (n.d.). Claisen condensation. Available at: [Link]
PrepChem. (n.d.). Synthesis of 2,5-dimethoxybenzyl chloride. Available at: [Link]
ResearchGate. (n.d.). One-Pot Synthesis of β-Keto Esters and Preparation of 3-Ketopalmitoyl-CoA. Available at: [Link]
Brandänge, S., & Rodriguez, B. (1987). N-Acylpyrroles as Acylating Agents. Synthesis of beta-Keto Esters. Acta Chemica Scandinavica. Available at: [Link]
PrepChem. (n.d.). Synthesis of i) 2,5-Dimethoxybenzyl chloride. Available at: [Link]
Organic Chemistry Portal. (n.d.). Synthesis of β-keto carboxylic acids, esters and amides. Available at: [Link]
University of Basrah. (n.d.). The Claisen Condensation.
Chemistry LibreTexts. (2024). 23.7: The Claisen Condensation Reaction. Available at: [Link]
Wierenga, W., & Skulnick, H. I. (1979). General, efficient, one-step synthesis of .beta.-keto esters. The Journal of Organic Chemistry. Available at: [Link]
Organic Syntheses. (n.d.). ethyl 3,3-diethoxypropanoate. Available at: [Link]
Organic Chemistry Tutor. (n.d.). Claisen Condensation. Available at: [Link]
Online Chemistry notes. (2021). Claisen condensation reaction - Examples and Mechanism. Available at: [Link]
Land of Chemistry. (2023). Claisen Condensation Reaction | Ethyl Acetoacetate Synthesis. YouTube. Available at: [Link]
MDPI. (2019). 1-{[4-(2,5-dimethoxy-phenyl)-6-((E)-2,5-dimethoxystyryl)-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-yl]}prop-2-en-1-one and (E)-3-(2,5-Dimethoxyphenyl). Available at: [Link]
Google Patents. (n.d.). CN105218322A - A kind of synthetic method of 3,5-dimethoxybenzoic acid ethyl ester.
ResearchGate. (n.d.). Facile and Efficient Synthesis of Ethyl 3-oxo-3-(pyridin-4-yl)-2-((pyridin-4-yl)methylene)propanoate. Available at: [Link]
The Royal Society of Chemistry. (n.d.). Asymmetric transfer hydrogenation of aryl ketoesters with chiral double-chain surfactant-type catalyst in water. Available at: [Link]
ChemSynthesis. (n.d.). ethyl 2-methyl-3-oxo-3-phenylpropanoate. Available at: [Link]
PMC. (n.d.). Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. Available at: [Link]
The Royal Society of Chemistry. (n.d.). Thiourea catalysed reduction of α-keto substituted acrylate compounds using Hantzsch ester as reducing agent in water. Available at: [Link]
Bangladesh Journals Online. (2026). Synthesis of Ethyl 3,5-(Disubstituted Phenyl)-2-Isocyano-5-Oxopentanoate. Available at: [Link]
PubChem. (n.d.). 2,5-Dimethoxybenzoic acid. Available at: [Link]
American Chemical Society. (n.d.). Amines Related to 2,5-Dimethoxyphenethylamine. Available at: [Link]
Application Notes and Protocols for the Synthesis of Ethyl 2,5-dimethoxybenzoylacetate via Claisen Condensation
Abstract: This document provides a comprehensive guide for the synthesis of Ethyl 2,5-dimethoxybenzoylacetate, a valuable β-keto ester intermediate in medicinal chemistry and organic synthesis. We present a detailed prot...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract: This document provides a comprehensive guide for the synthesis of Ethyl 2,5-dimethoxybenzoylacetate, a valuable β-keto ester intermediate in medicinal chemistry and organic synthesis. We present a detailed protocol for a crossed Claisen condensation, focusing on the practical aspects of the reaction, including mechanism, safety, execution, and purification. This guide is intended for researchers and professionals in drug development and chemical synthesis, offering field-proven insights to ensure a successful and reproducible outcome.
Introduction and Scientific Background
The Claisen condensation is a cornerstone carbon-carbon bond-forming reaction in organic chemistry, enabling the synthesis of β-keto esters and related compounds.[1][2] The reaction involves the condensation between two ester molecules, or one ester and another carbonyl compound, in the presence of a strong base.[3][4] The resulting β-keto ester products are highly versatile synthetic intermediates, readily transformed into a variety of more complex molecular architectures.[1]
This protocol details a "crossed" or "mixed" Claisen condensation, a variation where two different esters are used.[2][5] To achieve a high yield of a single product and avoid a statistical mixture, one ester partner should be incapable of forming an enolate (i.e., lacks α-hydrogens), while the other readily forms an enolate.[2] In this procedure, we will generate an enolate from ethyl acetate, which will then act as a nucleophile, attacking the carbonyl carbon of a non-enolizable ester, methyl 2,5-dimethoxybenzoate. The reaction is driven to completion by the final deprotonation of the newly formed β-keto ester, which is more acidic than the alcohol byproduct.[5][6]
Reaction Mechanism
The Claisen condensation proceeds through a series of well-understood steps, which are crucial for comprehending the reaction's requirements and potential pitfalls.
Enolate Formation: A strong base, in this case, sodium ethoxide, abstracts an acidic α-proton from a molecule of ethyl acetate to form a highly reactive enolate ion.[3][6]
Nucleophilic Attack: The nucleophilic enolate attacks the electrophilic carbonyl carbon of the second ester (methyl 2,5-dimethoxybenzoate), forming a tetrahedral intermediate.[7]
Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling a methoxide ion as the leaving group. This substitution step is the key difference from an aldol condensation.[3][6]
Deprotonation (Driving Force): The expelled methoxide is a sufficiently strong base to deprotonate the newly formed β-keto ester at its highly acidic central α-carbon (pKa ≈ 11).[5] This acid-base reaction is thermodynamically favorable and serves to drive the overall equilibrium towards the product.[6]
Protonation (Workup): A final acidic workup step is required to protonate the resulting enolate, yielding the neutral Ethyl 2,5-dimethoxybenzoylacetate product.[1]
Caption: The four key stages of the crossed Claisen condensation mechanism.
Materials and Safety
Reagent and Equipment List
Reagent/Material
Formula
M.W.
Quantity
Purpose
Methyl 2,5-dimethoxybenzoate
C₁₀H₁₂O₄
196.20
5.0 g (25.5 mmol)
Electrophile
Ethyl Acetate
C₄H₈O₂
88.11
11.2 g (128 mmol)
Nucleophile Precursor/Solvent
Sodium Ethoxide
C₂H₅NaO
68.05
2.1 g (30.9 mmol)
Base
Toluene, Anhydrous
C₇H₈
92.14
50 mL
Solvent
Hydrochloric Acid (1M)
HCl
36.46
~40 mL
Acidic Workup
Saturated Sodium Bicarbonate
NaHCO₃
84.01
30 mL
Neutralization Wash
Saturated Sodium Chloride (Brine)
NaCl
58.44
30 mL
Aqueous Wash
Anhydrous Magnesium Sulfate
MgSO₄
120.37
As needed
Drying Agent
Diethyl Ether
(C₂H₅)₂O
74.12
As needed
Extraction Solvent
Silica Gel (230-400 mesh)
SiO₂
60.08
As needed
Column Chromatography
Round-bottom flask (250 mL)
-
-
1
Reaction Vessel
Reflux Condenser
-
-
1
Magnetic Stirrer & Stir Bar
-
-
1
Heating Mantle
-
-
1
Separatory Funnel (250 mL)
-
-
1
Rotary Evaporator
-
-
1
Critical Safety Precautions
This protocol involves hazardous materials that require strict adherence to safety procedures. All operations should be performed inside a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a flame-resistant lab coat, and chemical-resistant gloves.
Sodium Ethoxide (NaOEt): A flammable and corrosive solid.[8][9] It reacts violently with water and moisture, releasing flammable ethanol and corrosive sodium hydroxide.[8][10] Keep away from ignition sources and handle under an inert atmosphere if possible.[10][11] In case of skin contact, wash immediately and thoroughly with water.[10]
Toluene & Diethyl Ether: Highly flammable liquids. Vapors can form explosive mixtures with air. Ensure all ignition sources are absent from the work area. Use non-sparking tools and ensure equipment is properly grounded.[12]
Ethyl Acetate: A highly flammable liquid with a low flash point of -4°C.[13] It is an irritant to the eyes and respiratory system.[14]
Hydrochloric Acid: Corrosive. Causes severe skin burns and eye damage. Handle with extreme care.
An emergency eyewash station and safety shower must be readily accessible.[15][16]
Detailed Experimental Protocol
Caption: A streamlined overview of the synthesis and purification workflow.
Reaction Setup and Execution
Preparation: Equip a 250 mL oven-dried, three-necked round-bottom flask with a magnetic stir bar, a reflux condenser topped with a drying tube (or nitrogen inlet), and a rubber septum.
Base Suspension: Under a dry atmosphere, add sodium ethoxide (2.1 g, 30.9 mmol) to the flask, followed by 50 mL of anhydrous toluene. Begin vigorous stirring to create a fine suspension.
Reagent Addition: In a separate, dry flask, prepare a solution of methyl 2,5-dimethoxybenzoate (5.0 g, 25.5 mmol) in ethyl acetate (11.2 g, 128 mmol). Using a syringe, add this solution dropwise to the stirred sodium ethoxide suspension over approximately 30 minutes. An exothermic reaction and color change may be observed.
Causality Note: Ethyl acetate serves as both the reactant and a co-solvent. A stoichiometric excess is used to ensure it is available for enolization and to help drive the reaction forward. Slow addition is critical to control the initial exotherm.
Reflux: After the addition is complete, heat the reaction mixture to a gentle reflux (approx. 85-95°C) using a heating mantle. Maintain the reflux with efficient stirring for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC), if desired.
Causality Note: Heating provides the necessary activation energy for the condensation to proceed at a reasonable rate. The reaction is typically complete when the starting methyl 2,5-dimethoxybenzoate spot is consumed.
Workup and Isolation
Cooling and Quenching: After the reaction period, remove the heating mantle and allow the mixture to cool to room temperature. Once cool, place the flask in an ice-water bath. Cautiously and slowly add 1M HCl (~40 mL) dropwise to quench the reaction and neutralize the excess base. Ensure the final pH of the aqueous layer is acidic (pH ~2-3).
Causality Note: The acidic quench protonates the product enolate to form the neutral β-keto ester and neutralizes the sodium ethoxide.[1] Adding acid slowly while cooling is essential to manage the heat generated during neutralization.
Extraction: Transfer the entire mixture to a 250 mL separatory funnel. Add 50 mL of diethyl ether and shake vigorously, venting frequently. Allow the layers to separate and drain the aqueous layer.
Washing: Wash the organic layer sequentially with 30 mL of saturated sodium bicarbonate solution (to remove residual acid), and then 30 mL of brine (to reduce the solubility of organic material in the aqueous phase).[17]
Causality Note: These washes are crucial for removing impurities prior to solvent evaporation, which simplifies the final purification step.
Drying and Concentration: Drain the organic layer into an Erlenmeyer flask and dry over anhydrous magnesium sulfate. Swirl for 5-10 minutes, then filter to remove the drying agent. Concentrate the filtrate using a rotary evaporator to yield the crude product as an oil.
Purification
The crude product is best purified by flash column chromatography on silica gel.[18][19]
Column Preparation: Prepare a slurry of silica gel in a low-polarity eluent (e.g., 95:5 Hexane:Ethyl Acetate).
Loading: Adsorb the crude oil onto a small amount of silica gel and load it onto the top of the column.
Elution: Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 5% and gradually increasing to 15-20% ethyl acetate). Collect fractions and monitor by TLC.
Final Product: Combine the pure fractions (identified by TLC) and remove the solvent under reduced pressure to afford Ethyl 2,5-dimethoxybenzoylacetate as a purified oil or low-melting solid.
Data and Troubleshooting
Parameter
Recommended Value
Rationale
Reaction Temperature
Reflux (~85-95°C)
Provides sufficient energy for condensation.
Reaction Time
3-4 hours
Typically sufficient for full conversion. Monitor by TLC.
Base Equivalence
~1.2 equivalents
A slight excess ensures complete deprotonation of ethyl acetate.
Expected Yield
70-85%
Typical for a well-executed crossed Claisen condensation.
Troubleshooting Guide:
Issue
Potential Cause
Suggested Solution
Low Yield
Incomplete reaction.
Extend reflux time. Confirm base activity.
Wet reagents/solvents.
Use freshly dried solvents and high-quality reagents. Moisture quenches the base and enolate.
Self-condensation of ethyl acetate.
Ensure slow addition of the ester mixture to the base to maintain a low concentration of the enolizable ester.
Multiple Products
Self-condensation.
See above. Using a stronger, non-nucleophilic base like LDA can sometimes provide cleaner results.
Difficult Purification
Incomplete neutralization/washing.
Ensure the workup steps are performed carefully to remove acidic/basic impurities.
Conclusion
This protocol provides a reliable and reproducible method for the synthesis of Ethyl 2,5-dimethoxybenzoylacetate via a crossed Claisen condensation. By understanding the underlying mechanism and adhering to the detailed procedural and safety guidelines, researchers can effectively produce this valuable β-keto ester intermediate. The product's structure should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry before use in subsequent synthetic steps.
References
Chemistry LibreTexts. (2024, September 30). 23.7: The Claisen Condensation Reaction. [Link]
Generon. (2024, May 7). Diisopropylamine - SAFETY DATA SHEET. [Link]
Environmental Health and Safety, University of Washington. (n.d.). STANDARD OPERATING PROCEDURE n-Butyllithium. [Link]
Online Chemistry Notes. (2021, June 8). Claisen condensation reaction - Examples and Mechanism. [Link]
PrepChem.com. (n.d.). Synthesis of 2,5-dimethoxybenzyl chloride. [Link]
Master Organic Chemistry. (2020, September 14). Claisen Condensation and Dieckmann Condensation. [Link]
PrepChem.com. (n.d.). Synthesis of i) 2,5-Dimethoxybenzyl chloride. [Link]
MDPI. (2023, September 22). Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. [Link]
PMC. (2013, July 19). β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. [Link]
Google Patents. (n.d.). US20110009663A1 - PROCESS FOR PURIFYING AN a-KETO ESTER.
Khan, I., Ibrar, A., & White, J. M. (2012). Ethyl 2,6-Dimethoxybenzoate: Synthesis, Spectroscopic and X-ray Crystallographic Analysis. Crystals, 2(2), 521-527. [Link]
Lu Le Laboratory. (2013, August 7). Preparation of Ethyl Acetoacetate - Claisen Condensation. [Link]
Royal Society of Chemistry. (2022). SUPPORTING INFORMATION Synthesis of Functionalized S-Benzyl Dithiocarbamates from Diazo-compounds via Multi-component Reactions. [Link]
SlideShare. (2019, February 6). Organic Synthesis Via Enolate. [Link]
ResearchGate. (2025, October 16). (PDF) Ethyl 2,6-Dimethoxybenzoate: Synthesis, Spectroscopic and X-ray Crystallographic Analysis. [Link]
Google Patents. (n.d.). CN102249922A - Preparation method of ethyl (2,3,4,5-tetrafluorobenzoyl)
Application Notes and Protocols for the Synthesis of Pyrazoles from Ethyl 3-(2,5-dimethoxyphenyl)-3-oxopropanoate
For Researchers, Scientists, and Drug Development Professionals Authored by: [Your Name/Gemini], Senior Application Scientist Abstract This technical guide provides a comprehensive overview and detailed protocols for the...
This technical guide provides a comprehensive overview and detailed protocols for the synthesis of pyrazole derivatives, a critical scaffold in medicinal chemistry, starting from ethyl 3-(2,5-dimethoxyphenyl)-3-oxopropanoate. We delve into the foundational Knorr pyrazole synthesis, elucidating the reaction mechanism, and critically examining the factors that govern regioselectivity, a key consideration when employing unsymmetrical β-ketoesters. This document is designed to be a practical resource, offering field-proven insights and self-validating protocols for the synthesis of both N-unsubstituted and N-substituted pyrazoles. The methodologies are presented with a focus on causality, empowering researchers to not only replicate the procedures but also to adapt them for the synthesis of novel pyrazole-based compounds with therapeutic potential.
Introduction: The Significance of the Pyrazole Scaffold in Drug Discovery
The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry.[1][2] Its remarkable versatility and ability to participate in various biological interactions have led to its incorporation into a multitude of approved drugs and clinical candidates. Pyrazole derivatives exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, antiviral, and anticancer properties.[2] The success of blockbuster drugs like Celecoxib (a COX-2 inhibitor) underscores the therapeutic potential of this privileged scaffold.
The synthesis of pyrazoles is, therefore, a subject of intense research. Among the various synthetic routes, the Knorr pyrazole synthesis, first reported in 1883, remains a robust and widely employed method.[2] This reaction involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[3] Ethyl 3-(2,5-dimethoxyphenyl)-3-oxopropanoate, a readily accessible β-ketoester, serves as an excellent starting material for accessing a diverse range of pyrazole derivatives with potential applications in drug development.
The Knorr Pyrazole Synthesis: A Mechanistic Overview
The Knorr pyrazole synthesis is a classic acid-catalyzed condensation reaction.[4] The reaction between a β-ketoester, such as ethyl 3-(2,5-dimethoxyphenyl)-3-oxopropanoate, and a hydrazine proceeds through a well-established mechanism involving the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the stable aromatic pyrazole ring.
The mechanism can be visualized as follows:
Figure 1: General mechanism of the Knorr pyrazole synthesis.
A critical aspect of the Knorr synthesis, particularly when using an unsymmetrical β-ketoester like ethyl 3-(2,5-dimethoxyphenyl)-3-oxopropanoate, is regioselectivity . The initial nucleophilic attack of the hydrazine can occur at either the ketone or the ester carbonyl. However, the ketone carbonyl is significantly more electrophilic and sterically accessible than the ester carbonyl, leading to the preferential formation of the hydrazone at the ketonic position.[5]
When a substituted hydrazine (e.g., phenylhydrazine) is used, two regioisomeric pyrazole products are possible. The regiochemical outcome is influenced by the electronic and steric properties of the substituents on both the β-ketoester and the hydrazine, as well as the reaction conditions, particularly the pH.[6]
For ethyl 3-(2,5-dimethoxyphenyl)-3-oxopropanoate, the electron-donating methoxy groups on the phenyl ring can influence the electrophilicity of the adjacent carbonyl group. However, the inherent higher reactivity of the ketone over the ester is the dominant factor directing the initial condensation.
Experimental Protocols
These protocols are designed to be robust and reproducible. As with any chemical synthesis, all manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.
Synthesis of 5-(2,5-dimethoxyphenyl)-2,4-dihydro-3H-pyrazol-3-one
This protocol describes the synthesis of an N-unsubstituted pyrazolone from ethyl 3-(2,5-dimethoxyphenyl)-3-oxopropanoate and hydrazine hydrate.
Materials and Equipment:
Ethyl 3-(2,5-dimethoxyphenyl)-3-oxopropanoate
Hydrazine hydrate (80% in water)
Ethanol
Glacial acetic acid (catalyst)
Round-bottom flask with reflux condenser
Magnetic stirrer with heating mantle
Büchner funnel and filter paper
Standard laboratory glassware
Protocol:
In a 100 mL round-bottom flask, dissolve ethyl 3-(2,5-dimethoxyphenyl)-3-oxopropanoate (10 mmol) in ethanol (30 mL).
To this solution, add hydrazine hydrate (12 mmol, 1.2 equivalents) dropwise with stirring. A slight exotherm may be observed.
Add a catalytic amount of glacial acetic acid (2-3 drops).
Fit the flask with a reflux condenser and heat the reaction mixture to reflux (approximately 80-85 °C) with continuous stirring.
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane 1:1). The reaction is typically complete within 2-4 hours.
Once the starting material is consumed, allow the reaction mixture to cool to room temperature.
The product will precipitate out of the solution as a solid. If precipitation is slow, the mixture can be cooled in an ice bath.
Collect the solid product by vacuum filtration using a Büchner funnel.
Wash the solid with cold ethanol (2 x 10 mL) to remove any unreacted starting materials and impurities.
Dry the product in a vacuum oven to a constant weight.
Mass Spectrometry (ESI+): m/z [M+H]⁺ calculated for C₁₁H₁₃N₂O₃: 221.09.
Synthesis of Ethyl 5-(2,5-dimethoxyphenyl)-1-phenyl-1H-pyrazole-3-carboxylate and 5-(2,5-dimethoxyphenyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one: A Study in Regioselectivity
This protocol outlines the reaction with phenylhydrazine, which can lead to two regioisomeric products depending on the reaction conditions.
Materials and Equipment:
Ethyl 3-(2,5-dimethoxyphenyl)-3-oxopropanoate
Phenylhydrazine
Ethanol
Glacial acetic acid
Sodium ethoxide solution (optional, for basic conditions)
Round-bottom flask with reflux condenser
Magnetic stirrer with heating mantle
Chromatography column for purification
Standard laboratory glassware
Protocol (Acidic Conditions - Favoring Pyrazole):
Follow steps 1-3 from Protocol 3.1, but use phenylhydrazine (11 mmol, 1.1 equivalents) instead of hydrazine hydrate.
Heat the reaction mixture to reflux and monitor by TLC. The formation of two spots corresponding to the two regioisomers may be observed.
After completion, cool the reaction mixture and remove the solvent under reduced pressure.
The crude product will be a mixture of the two regioisomers. Separation can be achieved by column chromatography on silica gel using a gradient of ethyl acetate in hexane.
In a dry round-bottom flask under an inert atmosphere, prepare a solution of sodium ethoxide in ethanol.
To this basic solution, add ethyl 3-(2,5-dimethoxyphenyl)-3-oxopropanoate (10 mmol).
Slowly add phenylhydrazine (11 mmol, 1.1 equivalents) and stir the reaction at room temperature or with gentle heating.
Monitor the reaction by TLC.
Upon completion, neutralize the reaction mixture with a dilute acid (e.g., 1M HCl) and extract the product with an organic solvent (e.g., ethyl acetate).
Dry the organic layer, remove the solvent, and purify the product by column chromatography.
Discussion on Regioselectivity:
In acidic conditions, the reaction of phenylhydrazine with an unsymmetrical β-ketoester typically yields a mixture of two regioisomers. The more nucleophilic nitrogen of phenylhydrazine (the one not directly attached to the phenyl ring) preferentially attacks the more electrophilic ketone carbonyl.[5] Subsequent cyclization can then occur in two ways. However, the formation of the more thermodynamically stable aromatic pyrazole is often favored.
The 2,5-dimethoxyphenyl group is electron-donating, which may slightly reduce the electrophilicity of the adjacent ketone carbonyl. However, the steric bulk of the aryl group will also influence the approach of the nucleophile. It is anticipated that under acidic conditions, the major product will be Ethyl 5-(2,5-dimethoxyphenyl)-1-phenyl-1H-pyrazole-3-carboxylate , resulting from the initial attack of the NH₂ group of phenylhydrazine on the ketone, followed by cyclization involving the ester.
Figure 2: Regioselectivity in the reaction with phenylhydrazine.
Expected Characterization of Major Product (Ethyl 5-(2,5-dimethoxyphenyl)-1-phenyl-1H-pyrazole-3-carboxylate):
Mass Spectrometry (ESI+): m/z [M+H]⁺ calculated for C₂₀H₂₁N₂O₄: 353.15.
Trustworthiness and Self-Validation
The protocols provided herein are based on established chemical principles and analogous transformations reported in the peer-reviewed literature. The trustworthiness of these methods is enhanced by the inclusion of expected analytical data. Researchers are strongly encouraged to perform full characterization of their synthesized compounds and compare the results with the provided or literature-reported data to validate the identity and purity of their products. Discrepancies in spectral data may indicate the formation of unexpected isomers or byproducts, necessitating further investigation and optimization of the reaction conditions.
Conclusion
The Knorr pyrazole synthesis offers a reliable and versatile platform for the synthesis of a wide array of pyrazole derivatives from ethyl 3-(2,5-dimethoxyphenyl)-3-oxopropanoate. By understanding the underlying mechanism and the factors governing regioselectivity, researchers can effectively design and execute the synthesis of novel pyrazole-based compounds. The protocols and data presented in this guide serve as a valuable resource for scientists and professionals in the field of drug development, facilitating the exploration of new chemical entities with potential therapeutic applications.
References
Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candid
A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC. [Link]
Recent advances in pyrazole synthesis employing diazo compounds and synthetic analogues - RSC Publishing. [Link]
A Short Review on Synthesis of Pyrazole Derivatives & Their Properties - Academia.edu. [Link]
A Concise Review on the Synthesis of Pyrazole Heterocycles - Hilaris Publisher. [Link]
The Architecture of Pyrazoles: An In-Depth Technical Guide to Their Form
Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC. [Link]
The synthesis of pyrazole derivatives using ethyl 5-(3-aryl-3-oxopropinyl)anthranilates 88. [Link]
Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities - PMC. [Link]
Application Note: Synthesis of 3,4-dimethoxy-N-(5-phenyl-1H-pyrazol-3-yl)benzamide - Benchchem. (URL not available)
The reaction between hydrazines and β-dicarbonyl compounds: proposal for a mechanism. [Link]
Synthesis of 4-(5-(2,3-Dimenthoxyphenyl)-3-(4-Methoxyphenyl)-4,5-Dihydro-1H- Pyrazol-1-y1) Benzenesulfonamide as a Promosing Tyrosinase Inhibitor Candidate. [Link]
CS216930B2 - Method of preparation of the pyrazoles - Google P
The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. [Link]
Purification methods for Ethyl 3-(2,5-dimethoxyphenyl)-3-oxopropanoate
Technical Support Center: Purification of Ethyl 3-(2,5-dimethoxyphenyl)-3-oxopropanoate Case ID: PUR-1205-68-1 Subject: Optimization of Workup and Purification Protocols for -Keto Ester Derivatives Assigned Specialist: D...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Purification of Ethyl 3-(2,5-dimethoxyphenyl)-3-oxopropanoate
Case ID: PUR-1205-68-1
Subject: Optimization of Workup and Purification Protocols for
-Keto Ester Derivatives
Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Status: Open[1][2]
Executive Summary & Molecule Profile
User Query: "I am synthesizing Ethyl 3-(2,5-dimethoxyphenyl)-3-oxopropanoate and struggling with persistent yellow coloration and starting material contamination. Recrystallization attempts result in 'oiling out'.[2] What is the optimal purification strategy?"
Scientist’s Analysis:
Ethyl 3-(2,5-dimethoxyphenyl)-3-oxopropanoate is a
-keto ester.[1][2] Unlike many solid acetophenone derivatives, the introduction of the ester tail and the specific 2,5-dimethoxy substitution pattern often disrupts crystal packing, resulting in a viscous oil or low-melting solid at room temperature.
The "oiling out" you are experiencing is a physical characteristic, not necessarily a failure. Your purification strategy must pivot from crystallization to High-Vacuum Distillation or Flash Chromatography .[1][2]
Compound Profile:
CAS (Generic/Related): 1205-68-1 (Check specific isomer registry)[1][2]
(prolonged); Hydrolysis in strong aqueous base.[2]
Decision Matrix: Select Your Protocol
Before proceeding, identify your purity requirements and scale.
Figure 1: Purification Decision Tree. Select the path based on your synthesis scale.
Tier 1: High-Vacuum Distillation (Recommended for >10g)[1][2]
This is the most effective method for removing heavy, colored impurities and residual solvent.
The Protocol:
Apparatus Setup: Use a short-path distillation head (Vigreux column optional but recommended for separation from starting material).[1][2] Ensure all joints are greased with high-vacuum grease.[1][2]
Vacuum Requirement: A high-vacuum pump (oil pump) is essential.[1][2] Target pressure: < 1.0 mmHg .
Note: A water aspirator (~15-20 mmHg) will require bath temperatures
Degassing: Stir the crude oil under vacuum at RT for 20 mins to remove volatile solvents (EtOAc/EtOH).
Ramp: Slowly increase the oil bath temperature.
Fractions:
F1 (Fore-run): Residual starting material (2,5-dimethoxyacetophenone) usually distills first.[2]
F2 (Main Fraction): Collect the product at steady vapor temperature (expect
at 0.5 mmHg).
Critical Check: If the pot residue turns black/tarry, stop heating. This indicates polymerization or decomposition of impurities.[2]
Troubleshooting Distillation:
Q: The temperature is rising, but no distillate is coming over.A: Your vacuum is likely insufficient. Check for leaks. If the vacuum is good (<1 mmHg) and the bath is at
with no distillation, you may need a shorter path (Kugelrohr apparatus) to minimize hold-up volume.
Tier 2: Flash Column Chromatography (High Purity)
For analytical standards or removing trace isomers.[2]
Stationary Phase: Silica Gel (230-400 mesh).[1][2]
Mobile Phase: Hexane : Ethyl Acetate (Gradient).[2]
Scientist's Tip: The 2,5-dimethoxy group makes the molecule electron-rich and slightly more polar than the unsubstituted analog.[1][2] It will streak if the column is overloaded.[2] Use a loading ratio of 1:50 (crude:silica).[2]
Tier 3: Chemical Purification (Acid/Base Extraction)[2]
Use this ONLY if distillation is unavailable or as a pre-cleanup.[1][2]
Mechanism: The
-protons between the carbonyls are acidic ().[1][2] We can selectively extract the product into a base, leaving neutral impurities (like unreacted acetophenone) in the organic layer.
The "Cold-Wash" Protocol:
Dissolve: Dissolve crude oil in Diethyl Ether or Toluene.
Extract (Carefully): Wash with cold (
), dilute (5%) NaOH or KOH.
Warning: Do NOT heat.[1][2] Do NOT use concentrated base.[1][2]
-keto esters hydrolyze/decarboxylate rapidly in warm base.[1][2] Contact time should be < 5 minutes.
Recovery: Extract the cloudy aqueous mixture with fresh Ethyl Acetate. Dry over
and concentrate.
Troubleshooting & FAQs
Q1: My product is a dark red/brown oil. How do I fix the color?
Cause: Oxidation of the electron-rich dimethoxy ring or polymerized aldol byproducts.[1][2]
Fix: Dissolve in Ethanol and treat with Activated Charcoal (5% w/w).[1][2] Reflux for 15 mins, filter through Celite, then concentrate. If color persists, distill.
Q2: I see two spots on TLC that merge. Is this an impurity?
Analysis: This is likely Keto-Enol Tautomerism .
-keto esters exist in equilibrium between the keto form and the enol form (stabilized by hydrogen bonding).[1][2]
Verification: Run NMR. You will see two sets of signals (e.g., a singlet for the
-CH2 of the keto form and a singlet for the vinyl proton of the enol form). This is normal; do not try to separate them.
Q3: Can I crystallize it?
Feasibility: Only if the purity is already high (>90%).[2]
Solvent System: Try dissolving in a minimum amount of hot Ethanol or Isopropanol , then adding water dropwise until turbid.[1][2] Store in a freezer (
) for 24-48 hours. Scratching the glass can induce nucleation.[2]
References
Synthesis and Properties of
-Keto Esters:
Tietze, L. F., et al.[3] "Ethyl 3,3-diethoxypropanoate."[1][2][4] Organic Syntheses, Coll. Vol. 8, p.265 (1993). (Provides general handling for sensitive
-keto esters).
Physical Properties of Methoxy-Substituted Benzoylacetates
PubChem Compound Summary: Ethyl 3-(3-methoxyphenyl)-3-oxopropanoate (Isomer analog for physical state comparison).[1][2]
Purification by Extraction (Enolate Method)
Vogel, A. I. "Practical Organic Chemistry," 5th Ed. Longman Scientific & Technical.[2] (General reference for
-keto ester acidity and extraction protocols).
Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) before handling 2,5-dimethoxy derivatives, as they may possess biological activity.
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the dedicated technical support guide for Ethyl 2,5-dimethoxybenzoylacetate (CAS No. 39793-03-8). This resource is designed for our valued partners in research, discovery, and drug development. We understand that the integrity of your starting materials is paramount to the success and reproducibility of your experiments. This guide provides in-depth answers, troubleshooting workflows, and validated protocols to ensure the long-term stability and optimal performance of this key β-keto ester intermediate.
Frequently Asked Questions (FAQs)
Q1: What are the optimal long-term storage conditions for Ethyl 2,5-dimethoxybenzoylacetate?
The chemical stability of Ethyl 2,5-dimethoxybenzoylacetate, like many β-keto esters, is critically dependent on its storage environment. To maximize shelf-life and prevent degradation, the compound should be stored at 2-8°C in a tightly sealed container. For extended storage periods (beyond 6-12 months), consider storage at -20°C . The container should be flushed with an inert gas such as argon or nitrogen before sealing, as the compound is sensitive to both air and moisture. It is also crucial to protect the material from light.[1][2]
Q2: My sample of Ethyl 2,5-dimethoxybenzoylacetate has developed a slight yellow tint upon storage. Is it still usable?
A change in color, such as the development of a yellow tint, is a common visual indicator of chemical degradation. While the product may still be suitable for some applications, this change suggests the formation of chromophoric impurities. This phenomenon is noted in related compounds, which may undergo color change upon exposure to light and air.[2] Before use, it is imperative to re-analyze the material's purity using a quantitative method like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). Compare the purity profile to the original Certificate of Analysis (CoA) to determine if it still meets the specifications for your experiment.
Q3: What are the primary chemical degradation pathways for this molecule?
As a β-keto ester, Ethyl 2,5-dimethoxybenzoylacetate is susceptible to several degradation pathways. The two most significant are:
Hydrolysis: The ester functional group can be hydrolyzed to form the corresponding β-keto acid (2,5-dimethoxybenzoyl-acetic acid) and ethanol. This reaction is catalyzed by the presence of moisture and can be accelerated by acidic or basic conditions.[3]
Decarboxylation: The resulting β-keto acid intermediate is inherently unstable and can readily lose carbon dioxide (CO₂) to form 2,5-dimethoxyacetophenone, particularly when heated.[4]
Other potential pathways include oxidation and photodegradation, especially with prolonged exposure to air and UV light.[5][6]
Visualizing Degradation: Potential Pathways
The following diagram illustrates the primary degradation mechanisms that can affect the purity of Ethyl 2,5-dimethoxybenzoylacetate during storage and handling.
Caption: Key degradation routes for Ethyl 2,5-dimethoxybenzoylacetate.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Observed Problem
Potential Cause(s)
Recommended Action(s)
Inconsistent reaction yields or kinetics.
Sample Degradation: The purity of the starting material may have decreased, leading to lower effective concentration and potential inhibition by degradation byproducts.
1. Re-analyze Purity: Perform HPLC or GC analysis on your current stock of Ethyl 2,5-dimethoxybenzoylacetate.[7] 2. Use a Fresh Sample: If purity is below your required specification, use a new, unopened lot of the material. 3. Review Handling: Ensure the material is brought to room temperature in a desiccator before opening to prevent moisture condensation.
Appearance of a new, major peak in HPLC/GC analysis.
Degradation Product Formation: The new peak likely corresponds to a degradation product such as 2,5-dimethoxyacetophenone (from hydrolysis and decarboxylation) or another byproduct.
1. Characterize the Impurity: If capabilities exist, use LC-MS to identify the mass of the new peak and compare it to potential degradation products.[7] 2. Perform Forced Degradation: To confirm, subject a small, fresh sample to stress conditions (e.g., mild heat, acidic/basic solution) and see if the unknown peak increases. 3. Purify or Replace: Depending on the impurity level, either purify the material or procure a new batch.
Solid material appears clumpy or oily.
Moisture Absorption: The compound is moisture-sensitive. Absorption of water can lead to changes in physical appearance and initiate hydrolysis.
1. Dry the Sample: Dry a small amount of the material under vacuum. Caution: Do not use excessive heat to avoid thermal decomposition. 2. Verify Purity: Analyze the dried sample for purity. 3. Improve Storage: Ensure future storage is in a desiccated environment and under an inert atmosphere.[2]
If you are experiencing unexpected experimental outcomes, follow this logical workflow to diagnose potential issues related to reagent stability.
Caption: A step-by-step workflow for troubleshooting experimental inconsistencies.
Experimental Protocols
Protocol 1: Recommended Handling Procedure for Aliquoting
This protocol minimizes exposure to atmospheric oxygen and moisture, which are primary drivers of degradation.
Materials:
Stock bottle of Ethyl 2,5-dimethoxybenzoylacetate
Dry, argon or nitrogen-flushed glovebox or glovebag
Analytical balance
Spatula
Pre-weighed, amber glass vials with PTFE-lined caps
Desiccator
Procedure:
Equilibration: Place the sealed stock bottle inside a desiccator at room temperature for at least 1-2 hours. This prevents atmospheric moisture from condensing on the cold solid.
Inert Environment: Transfer the stock bottle, vials, and all necessary tools into an inert atmosphere glovebox.
Dispensing: Carefully open the stock bottle and dispense the desired amount of material into the pre-weighed amber vials. Work efficiently to minimize exposure time.
Sealing: Tightly cap each vial. For extra protection, you can wrap the cap-vial interface with Parafilm®.
Backfilling: Before closing the main stock bottle, flush the headspace with inert gas for 15-30 seconds.
Storage: Immediately return the stock bottle and the newly created aliquots to the recommended storage condition (2-8°C or -20°C).
Protocol 2: Stability-Indicating HPLC Method Development
A stability-indicating method is crucial for resolving the active compound from its potential degradation products.[7] This protocol provides a starting point for method development.
Instrumentation & Columns:
HPLC System: Standard system with UV detector.
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).[8]
Mobile Phase & Conditions:
Mobile Phase A: Water
Mobile Phase B: Acetonitrile
Gradient:
0-2 min: 20% B
2-15 min: 20% to 80% B
15-18 min: 80% B
18-20 min: 80% to 20% B
20-25 min: 20% B (equilibration)
Flow Rate: 1.0 mL/min
Detection Wavelength: 254 nm (or scan for optimal wavelength)
Injection Volume: 10 µL
Column Temperature: 25°C
Sample Preparation:
Stock Solution: Accurately weigh ~10 mg of Ethyl 2,5-dimethoxybenzoylacetate and dissolve in 10 mL of acetonitrile to make a 1 mg/mL solution.
Working Solution: Dilute the stock solution 1:10 with acetonitrile to a final concentration of 100 µg/mL.
Procedure for Stability Assessment:
Time Zero (T₀) Analysis: Prepare and analyze a sample from a fresh, unopened container to establish a baseline purity profile.
Sample Aging: Store an aliquot of the material under the conditions you wish to test (e.g., 40°C/75% RH for accelerated stability, or ambient benchtop conditions).
Time Point (Tₓ) Analysis: At predetermined intervals (e.g., 1 week, 1 month, 3 months), prepare a sample from the aged aliquot using the exact same procedure as the T₀ sample.
Data Evaluation: Compare the chromatograms. Look for a decrease in the main peak area and the appearance or growth of new peaks, which indicate degradation.[9]
References
European Journal of Hospital Pharmacy. (n.d.). Drug stability. [Link]
Cornish, L. (2025). Analytical Techniques In Stability Testing. Separation Science. [Link]
Cole-Parmer. (2005). Material Safety Data Sheet - Ethyl benzoylacetate, 97%. [Link]
ICH. (1996). Q1B: Photostability Testing of New Drug Substances and Products. [Link]
European Medicines Agency (EMA). (n.d.). Stability Testing of Biotechnological/Biological Products. [Link]
ICH. (2003). Q1A(R2): Stability Testing of New Drug Substances and Products. [Link]
Organic Chemistry Portal. (n.d.). Synthesis of β-keto carboxylic acids, esters and amides. [Link]
Kohlmeier, M. (2025). Stability of ketone bodies in serum in dependence on storage time and storage temperature. ResearchGate. [Link]
SSERC. (n.d.). Hydrolysis of ethyl benzoate. [Link]
LCGC. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. [Link]
Google Patents. (n.d.). EP0514893B1 - Process for the preparation of esters of beta-ketocarboxylic acids.
Photochemistry and Photobiology. (2019). Modulating Photochemical Properties to Enhance the Stability of Electronically Dimmable Eye Protection Devices. [Link]
International Journal of Scientific Development and Research (IJSDR). (2023). Stability indicating study by using different analytical techniques. [Link]
Pharmaceutical Technology. (2002). Implications of Photostability on the Manufacturing, Packaging, Storage, and Testing. [Link]
Technical Support Center: Hydrolysis Protocols for Ethyl 2,5-dimethoxybenzoylacetate
Document ID: TSC-2025-HYD-EDMBA Department: Process Chemistry & Synthesis Optimization Last Updated: February 22, 2026 Executive Technical Overview Welcome to the Technical Support Center. This guide addresses the hydrol...
Author: BenchChem Technical Support Team. Date: February 2026
Document ID: TSC-2025-HYD-EDMBA
Department: Process Chemistry & Synthesis Optimization
Last Updated: February 22, 2026
Executive Technical Overview
Welcome to the Technical Support Center. This guide addresses the hydrolysis behavior of Ethyl 2,5-dimethoxybenzoylacetate , a sensitive
-keto ester intermediate.
Researchers often encounter difficulty with this molecule because it sits at a "reactivity crossroads." Depending on slight variations in pH, temperature, and solvent, the molecule can follow three distinct pathways:
Saponification (Desired): Yielding the
-keto acid (rarely stable).
Decarboxylation (Common Side Reaction): Yielding 2,5-dimethoxyacetophenone.
Retro-Claisen Cleavage (Fatal Side Reaction): Yielding 2,5-dimethoxybenzoic acid.
This guide provides the mechanistic insight and protocols required to control these outcomes.
Diagnostic Workflow: Identify Your Impurity
Before adjusting your protocol, identify which side reaction is occurring based on the product you isolated.
Observation / NMR Signal
Isolated Product
Diagnosis
Loss of Ethyl group (-OEt) AND Loss of Carbonyl (C=O) peak. Product is a neutral solid/oil .
2,5-Dimethoxyacetophenone
Decarboxylation. The -keto acid formed but immediately lost CO₂ due to heat or low pH.
Loss of Ethyl group (-OEt) AND Loss of Acetate fragment (-CH₂-). Product is an acidic solid .
2,5-Dimethoxybenzoic Acid
Retro-Claisen Condensation. The C-C bond between the and carbons was cleaved by strong base.
New Alkyl group (e.g., -OMe instead of -OEt).
Methyl 2,5-dimethoxybenzoylacetate
Transesterification. You used methanol as a solvent with a base catalyst.
Darkening / Tar formation.
Quinone/Polymer species
Oxidation. The electron-rich 2,5-dimethoxy ring is susceptible to oxidation under basic aerobic conditions.
Reaction Pathways & Mechanisms
The following diagram illustrates the divergent fates of Ethyl 2,5-dimethoxybenzoylacetate. Understanding this flow is critical for troubleshooting.
Figure 1: Divergent reaction pathways. The red nodes represent common side products that occur when conditions are not strictly controlled.
Troubleshooting Guides (Q&A)
Issue 1: The "Missing Carboxyl" (Decarboxylation)
Q: I am trying to isolate the free acid, but I keep getting 2,5-dimethoxyacetophenone. Why?
A: This is the thermodynamic trap of
-keto acids.
The 2,5-dimethoxybenzoylacetic acid contains a ketone to the carboxylic acid.[1][2] This structure allows for a 6-membered cyclic transition state where the carbonyl oxygen abstracts the acidic proton, facilitating the spontaneous loss of CO₂.[2]
Mechanism: The electron-donating methoxy groups on the phenyl ring can stabilize the intermediate enol, potentially accelerating this process compared to unsubstituted analogs.
Trigger: Acidic pH (< 4) and Heat (> 25°C).
Solution:
Perform the saponification at 0°C .
Acidify carefully with dilute acetic acid or stoichiometric HCl to pH 5-6 , not pH 1.
Do not heat the free acid. Use it immediately in the next step (e.g., coupling).
Issue 2: The "Fragmented Molecule" (Retro-Claisen)
Q: My product is 2,5-dimethoxybenzoic acid. I lost the entire acetate tail. What happened?
A: You triggered a Retro-Claisen cleavage .[3]
In standard hydrolysis, the hydroxide ion attacks the ester carbonyl. However, if the base concentration is too high or the temperature is elevated, the hydroxide attacks the ketone carbonyl instead.
Causality: The bond between the
-carbon (CH₂) and the ketone carbonyl is cleaved, expelling the acetate enolate and leaving the benzoate. The ortho-methoxy group provides some steric hindrance, but it also donates electrons; however, the inductive effect of the ketone makes it a prime target for nucleophiles.
Trigger: High concentration of strong base (e.g., 5M NaOH), Reflux conditions, or prolonged reaction times.
Solution:
Stoichiometry: Use exactly 1.05 - 1.1 equivalents of LiOH or NaOH.
Solvent: Use THF/Water mixtures rather than high-boiling alcohols to keep temperatures low.
Concentration: Run the reaction dilute (0.1 M - 0.2 M).
Issue 3: Transesterification
Q: I used Methanol/NaOH, and now I have the Methyl ester instead of the Ethyl ester.
A: Alkoxide exchange is faster than hydrolysis.
If you use methanol with a catalytic amount of base (or even stoichiometric base that isn't consumed instantly), the methoxide ion attacks the ethyl ester, displacing ethoxide.
Solution: Always match the solvent alcohol to the ester alkyl group (use Ethanol for Ethyl esters) OR use a non-nucleophilic co-solvent like THF, Dioxane, or Acetonitrile with water.
Optimized Experimental Protocol
To minimize side reactions, follow this "Soft Hydrolysis" protocol designed for sensitive
-keto esters.
Protocol: Controlled Hydrolysis to
-Keto Acid
Reagents:
Ethyl 2,5-dimethoxybenzoylacetate (1.0 eq)
Lithium Hydroxide (LiOH·H₂O) (1.1 eq) — Preferred over NaOH for milder cation effect.
Solvent: THF : Water (3:1 ratio)
Procedure:
Dissolution: Dissolve the starting material in THF and cool to 0°C in an ice bath.
Saponification: Add the LiOH dissolved in the minimum amount of water dropwise over 10 minutes.
Critical: Maintain temperature < 5°C.
Monitoring: Stir at 0°C for 2–4 hours. Monitor by TLC (do not heat the TLC plate excessively) or HPLC.
Workup (The Danger Zone):
Once starting material is consumed, do not add strong acid.
Add Ethyl Acetate to the mixture while cold.
Acidify the aqueous layer gently with 1M Citric Acid or 1M Acetic Acid to pH 4–5. Avoid concentrated HCl.
Rapidly extract the free acid into the organic layer.
Isolation: Dry over Na₂SO₄ (anhydrous) and concentrate in vacuo at room temperature (bath < 25°C).
Note: If your goal is actually the ketone (2,5-dimethoxyacetophenone), simply reflux the reaction mixture in 10% H₂SO₄ for 1 hour. The decarboxylation will be quantitative.
References
Decarboxylation Mechanisms
Chemistry Steps.[4][5][6] "Decarboxylation of Beta-Keto Acids."[1] Accessed Feb 2026. Link
T. Laue, A. Plagens.
Retro-Claisen Cleavage
Chemistry LibreTexts. "13.4: Claisen Condensation - Retro-Claisen Cleavage." Accessed Feb 2026. Link
ResearchGate.[6] "Recent Advances in the Retro-Claisen Reaction." Link
Specific Scaffold Reactivity (2,5-Dimethoxy)
Organic Syntheses.[6][7] "2,5-Dihydroxyacetophenone" (Analogous reactivity/synthesis).[8] Coll. Vol. 4, p. 836.[7] Link
BenchChem.[1][9] "Synthesis of 2,5-Dimethoxybenzoic Acid."[9] Link
1H NMR spectrum analysis of Ethyl 3-(2,5-dimethoxyphenyl)-3-oxopropanoate
An Objective Guide to the 1H NMR Spectral Analysis of Ethyl 3-(2,5-dimethoxyphenyl)-3-oxopropanoate For Researchers, Scientists, and Drug Development Professionals In the rigorous workflow of synthetic chemistry and drug...
Author: BenchChem Technical Support Team. Date: February 2026
An Objective Guide to the 1H NMR Spectral Analysis of Ethyl 3-(2,5-dimethoxyphenyl)-3-oxopropanoate
For Researchers, Scientists, and Drug Development Professionals
In the rigorous workflow of synthetic chemistry and drug development, the unambiguous structural confirmation of intermediates is a non-negotiable checkpoint. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (1H) NMR, stands as the primary tool for this purpose. This guide offers a senior-level perspective on the analysis of the 1H NMR spectrum of ethyl 3-(2,5-dimethoxyphenyl)-3-oxopropanoate, a versatile β-keto ester building block. We will dissect its spectral signature, provide a comparative analysis against structural analogues, and detail a robust experimental protocol to ensure data integrity.
The Molecular Context: Why This β-Keto Ester Matters
Ethyl 3-(2,5-dimethoxyphenyl)-3-oxopropanoate is more than just a collection of atoms; it is a key precursor in the synthesis of complex heterocyclic systems and other motifs of medicinal interest. Its structure combines an electron-rich aromatic ring with a highly functionalized β-keto ester moiety. This dicarbonyl system is a powerful synthetic handle, but it also introduces chemical complexity, namely keto-enol tautomerism. A precise understanding of its 1H NMR spectrum is therefore the first step in validating its identity and purity before committing it to multi-step synthetic campaigns.
Decoding the Spectrum: A Proton-by-Proton Interrogation
The 1H NMR spectrum of ethyl 3-(2,5-dimethoxyphenyl)-3-oxopropanoate, typically recorded in deuterated chloroform (CDCl3), provides a unique fingerprint of its structure. In CDCl3, β-keto esters like this one exist predominantly in the keto form, which simplifies the primary analysis.[1] The following table summarizes the expected signals for the keto tautomer.
Table 1: Predicted 1H NMR Spectral Data for Ethyl 3-(2,5-dimethoxyphenyl)-3-oxopropanoate in CDCl3
Proton Assignment (Label)
Expected Chemical Shift (δ, ppm)
Multiplicity & (Abbr.)
Integration
Coupling Constant(s) (J, Hz)
Rationale for Chemical Shift and Splitting
Ethyl Ester CH3 (a)
~1.25
Triplet (t)
3H
Jab ≈ 7.1
Shielded aliphatic protons, split by the two adjacent CH2 protons.
Ethyl Ester CH2 (b)
~4.21
Quartet (q)
2H
Jab ≈ 7.1
Deshielded by the adjacent ester oxygen; split by the three neighboring CH3 protons.
Active Methylene CH2 (c)
~3.95
Singlet (s)
2H
N/A
Highly deshielded, being alpha to two carbonyl groups. Appears as a singlet due to the absence of adjacent protons.
Methoxy OCH3 (d, e)
~3.82 and ~3.78
Two Singlets (s)
3H each
N/A
Two distinct chemical environments for the methoxy groups at positions 2 and 5 on the aromatic ring.
Aromatic H6 (f)
~6.95
Doublet (d)
1H
Jfg(ortho) ≈ 9.0
Ortho-coupled to Hf. The electron-donating OCH3 groups cause an upfield shift compared to unsubstituted benzene (δ 7.3 ppm).[2]
Meta-coupled to Hg. The small coupling constant is characteristic of a 4-bond coupling in aromatic systems.[5]
Note: Chemical shifts are estimates and can vary slightly based on solvent, concentration, and instrument. Data is compiled from analysis of similar structures.[6][7]
Causality in the Aromatic Region: A Deeper Look
The aromatic region (δ 6.9-7.4 ppm) is the most information-rich section of the spectrum. The substitution pattern of the 2,5-dimethoxyphenyl ring dictates the observed splitting.
H6 is ortho to Hf, resulting in a large coupling constant (~9.0 Hz) and appearing as a clear doublet.
H4 is "sandwiched" between Hf and Hh. It experiences a large ortho coupling to Hf and a smaller meta coupling to Hh, resulting in a doublet of doublets.
H3 is meta to Hg, leading to a small coupling constant (~3.0 Hz) and appearing as a narrow doublet.
Confirming this specific "d, dd, d" pattern and the corresponding coupling constants is essential for distinguishing this isomer from other dimethoxy-substituted analogues.
The Comparative Advantage: Why NMR Excels at Isomer Identification
To truly appreciate the diagnostic power of this 1H NMR spectrum, we must compare it to plausible alternatives that could arise from the synthesis.
Comparison 1: Ethyl 3-(3,4-dimethoxyphenyl)-3-oxopropanoate
This common isomer would present a markedly different aromatic region. Instead of the d, dd, d pattern, one would expect to see something closer to an ABX system, likely featuring two doublets and a doublet of doublets with different chemical shifts and coupling constants characteristic of a 1,2,4-trisubstituted ring.
Comparison 2: Ethyl Benzoylacetate
This simpler analogue lacks the two methoxy groups. Its spectrum would be identical in the ethyl and active methylene regions, but the two methoxy singlets at ~3.8 ppm would be absent. The aromatic region would show a more complex multiplet for the five protons of the monosubstituted ring.[7]
This comparative methodology is a self-validating system; the observed spectrum must match the predicted pattern for the target molecule and, just as importantly, not match the patterns for likely impurities or isomers.
A Protocol for Trustworthy Data Acquisition
Garbage in, garbage out. This adage is especially true for spectroscopy. A reliable spectrum is predicated on a meticulous and standardized experimental protocol.
Step-by-Step Experimental Workflow
Sample Preparation:
Weigh 5-10 mg of the purified, dry ethyl 3-(2,5-dimethoxyphenyl)-3-oxopropanoate into a clean vial.
Add approximately 0.7 mL of deuterated chloroform (CDCl3). For quantitative purposes, an internal standard can be added, but for routine identification, the residual solvent peak or tetramethylsilane (TMS) is used for referencing.
Ensure the sample is fully dissolved. If not, sonicate briefly.
Transfer the solution into a 5 mm NMR tube using a pipette with a cotton plug to filter any particulate matter.
Instrumental Analysis:
Insert the sample into the NMR spectrometer (e.g., a 400 MHz instrument).
Lock the spectrometer onto the deuterium signal of the CDCl3.
Shim the magnetic field to optimize homogeneity. This is a critical step to achieve sharp lines and resolve fine coupling. Poor shimming can obscure small couplings, like meta-coupling.[5]
Acquire the 1H NMR spectrum using standard acquisition parameters (e.g., 16 scans, 5-second relaxation delay).
Data Processing & Interpretation:
Apply Fourier transformation, phase correction, and baseline correction to the raw data.
Calibrate the chemical shift axis by setting the residual CHCl3 peak to δ 7.26 ppm or the TMS peak to δ 0.00 ppm.[8]
Integrate all signals. The relative ratios should correspond to the number of protons in each environment (e.g., 3H:2H:2H:3H:3H:1H:1H:1H).
Analyze the multiplicity and measure the coupling constants for all split signals to confirm the proton connectivities.
Workflow for NMR Data Analysis
Caption: Standard operational workflow for structural elucidation via 1H NMR, from sample preparation to final analysis.
Conclusion
The 1H NMR spectrum of ethyl 3-(2,5-dimethoxyphenyl)-3-oxopropanoate is a rich dataset that, when properly analyzed, provides unequivocal proof of its structure. By understanding the causal relationships between the molecular architecture and the resulting spectral parameters—chemical shift, integration, and coupling constants—a researcher can confidently verify the identity and purity of this important synthetic intermediate. This analytical rigor is the bedrock of reproducible science and a prerequisite for success in the fields of chemical synthesis and drug discovery.
References
ACD/Labs. (2025, August 21). 1H–1H Coupling in Proton NMR. ACD/Labs. [Link]
JoVE. (2025, May 22). NMR Spectroscopy of Benzene Derivatives. Journal of Visualized Experiments. [Link]
Perez-Perez, E., et al. (2023, September 22). Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. PMC. [Link]
Royal Society of Chemistry. SUPPORTING INFORMATION. The Royal Society of Chemistry. [Link]
Olah, G. A., et al. Preparation of β-Keto esters and β-Diketones by C- Acylation/deacetylation of Acetoacetic Esters and Acetonyl Ketones with 1-A. [Link]
University of Puget Sound. Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. [Link]
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (2010, April 16). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry. [Link]
A Comparative Guide to the Mass Spectrometry Fragmentation of Ethyl 2,5-dimethoxybenzoylacetate
For researchers and professionals in drug development and chemical analysis, understanding the mass spectrometry fragmentation patterns of novel or complex molecules is paramount for structural elucidation and impurity p...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers and professionals in drug development and chemical analysis, understanding the mass spectrometry fragmentation patterns of novel or complex molecules is paramount for structural elucidation and impurity profiling. This guide provides an in-depth analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of Ethyl 2,5-dimethoxybenzoylacetate. As a molecule combining a β-keto ester functionality with a substituted aromatic ring, its fragmentation presents a valuable case study. In the absence of a publicly available, fully annotated spectrum for this specific compound, this guide will leverage established fragmentation principles and comparative data from structurally related molecules to propose a detailed fragmentation pathway.
Our approach is grounded in the principles of scientific integrity, drawing causal links between molecular structure and fragmentation behavior. This guide is designed to be a self-validating system, where the predicted fragmentation of Ethyl 2,5-dimethoxybenzoylacetate is logically derived from the known fragmentation of its constituent parts and analogous compounds.
The Logic of Fragmentation: A Predictive Analysis
Electron ionization mass spectrometry subjects molecules to high-energy electrons, leading to the formation of a molecular ion (M+•) that is often unstable and undergoes fragmentation. The resulting fragmentation pattern is a fingerprint of the molecule's structure. For Ethyl 2,5-dimethoxybenzoylacetate, we can anticipate fragmentation pathways characteristic of its three key structural motifs: the ethyl ester, the β-keto group, and the 2,5-dimethoxy-substituted aromatic ring.
To build a robust prediction, we will compare its expected fragmentation to that of well-characterized, structurally similar compounds:
Ethyl Acetoacetate: A simple β-keto ester, providing insight into the fragmentation of the ethyl acetate portion.
Ethyl Benzoylacetate: Introduces the benzoyl group, allowing us to understand the influence of the aromatic ring on the fragmentation of the β-keto ester.
2,5-Dimethoxyethylbenzene: A model for the fragmentation of the dimethoxy-substituted aromatic moiety.
Comparative Fragmentation Data
The following table summarizes the key observed fragments for our comparative compounds, which will form the basis for our predictions.
Compound
Molecular Ion (m/z)
Key Fragments (m/z) and Proposed Structures
Ethyl Acetoacetate
130
88, 69, 43
Ethyl Benzoylacetate
192
147, 120, 105, 77
2,5-Dimethoxyethylbenzene
166
151, 136, 121, 106, 91, 77
Predicted Fragmentation Pattern of Ethyl 2,5-dimethoxybenzoylacetate
Based on the comparative data and fundamental principles of mass spectrometry, we can predict the major fragmentation pathways for Ethyl 2,5-dimethoxybenzoylacetate (Molecular Weight: 238.25 g/mol ).
Key Predicted Fragmentation Pathways
α-Cleavage: The bonds adjacent to the carbonyl groups are susceptible to cleavage.
McLafferty Rearrangement: A characteristic rearrangement for carbonyl compounds with a γ-hydrogen.
Cleavage of the Aromatic Ring Substituents: The methoxy groups can undergo characteristic losses.
Cleavage of the Ester Group: Loss of the ethoxy radical or ethylene.
The following diagram illustrates the predicted primary fragmentation pathways.
Caption: A standard workflow for the GC-MS analysis of Ethyl 2,5-dimethoxybenzoylacetate.
Experimental Protocols
To experimentally verify the predicted fragmentation pattern, the following gas chromatography-mass spectrometry (GC-MS) method would be employed.
Sample Preparation
Stock Solution: Prepare a 1 mg/mL stock solution of Ethyl 2,5-dimethoxybenzoylacetate in HPLC-grade methanol.
Working Solution: Dilute the stock solution to a final concentration of 10 µg/mL in methanol.
GC-MS Instrumentation and Conditions
Gas Chromatograph: Agilent 8890 GC System (or equivalent)
Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent)
GC Column: HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm film thickness
Injection: 1 µL, splitless mode
Inlet Temperature: 250°C
Oven Program:
Initial temperature: 100°C, hold for 1 minute
Ramp: 15°C/min to 280°C
Hold: 5 minutes at 280°C
Carrier Gas: Helium, constant flow at 1.2 mL/min
MS Ion Source: Electron Ionization (EI), 70 eV
MS Quadrupole Temperature: 150°C
MS Source Temperature: 230°C
Mass Range: m/z 40-400
Data Analysis
Acquire the total ion chromatogram (TIC) and identify the peak corresponding to Ethyl 2,5-dimethoxybenzoylacetate.
Extract the mass spectrum for this peak.
Identify the molecular ion peak and major fragment ions.
Compare the observed fragmentation pattern with the predicted pattern and the spectra of the reference compounds.
Conclusion
This guide provides a comprehensive, albeit predictive, analysis of the mass spectrometry fragmentation pattern of Ethyl 2,5-dimethoxybenzoylacetate. By leveraging comparative data from structurally similar molecules and applying fundamental principles of mass spectrometry, we have proposed a detailed fragmentation pathway and identified key expected fragment ions. This approach not only offers a valuable resource for researchers working with this specific molecule but also serves as a general framework for predicting the fragmentation of other complex organic molecules. The provided experimental protocol offers a clear path for the empirical validation of these predictions.
References
Clark, C. R., & Abiedalla, Y. (2025). Comparison of Electron Ionization Fragmentation Pathways for Regioisomeric Ethoxy and Methoxymethyl Substituted Benzoate Esters.
Chegg. (2022, October 7). Solved The mass spectrum of ethyl acetoacetate is shown. Retrieved from [Link]
National Institute of Standards and Technology. (n.d.). Ethyl acetoacetate. In NIST Chemistry WebBook. Retrieved from [Link]
National Institute of Standards and Technology. (n.d.). Ethyl acetoacetate. In NIST Chemistry WebBook. Retrieved from [Link]
Sato, H., et al. (n.d.). Formation of [M−H]+ of 4-Substituted-1-(methoxymethyl)benzene Derivatives under Positive Fast Atom Bombardment Ionization. Journal of the Mass Spectrometry Society of Japan.
National Institute of Standards and Technology. (n.d.). Ethyl benzoylacetate. In NIST Chemistry WebBook. Retrieved from [Link]
National Institute of Standards and Technology. (n.d.). Ethyl benzoylacetate. In NIST Chemistry WebBook. Retrieved from [Link]
SpectraBase. (n.d.). Ethylacetoacetate. Retrieved from [Link]
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
PubChem. (n.d.). Ethyl benzoylacetate. Retrieved from [Link]
TutorChase. (n.d.). Fragmentation Patterns in Mass Spectrometry (1.2.5) | IB DP Chemistry SL 2025 Notes. Retrieved from [Link]
Clark, J. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. Chemguide. Retrieved from [Link]
Afaf, K., et al. (n.d.).
National Institute of Standards and Technology. (n.d.). Ethyl benzoylacetate. In NIST Chemistry WebBook. Retrieved from [Link]
University of Arizona. (n.d.). Interpretation of mass spectra. Retrieved from [Link]
Zhang, Q., et al. (2025). Characterization of Mass Spectrometry Fragmentation Patterns Under Electron-Activated Dissociation (EAD) for Rapid Structure Identification of Nitazene Analogs. Rapid Communications in Mass Spectrometry, 39(12), e10030.
National Institute of Standards and Technology. (n.d.). Atomic Spectra Database. Retrieved from [Link]
SIELC Technologies. (2018, February 16). Ethyl benzoylacetate. Retrieved from [Link]
Dunnivant, F. M., & Ginsbach, J. W. (2008). GCMS Section 6.9.5 - Fragmentation of Aromatics. Whitman College. Retrieved from [Link]
National Institute of Standards and Technology. (n.d.). NIST Chemistry WebBook. Retrieved from [Link]
National Institute of Standards and Technology. (n.d.). 2,5-Dimethoxyethylbenzene. In NIST Chemistry WebBook. Retrieved from [Link]
Validation
Comparative Reactivity Guide: 2,5-Dimethoxy vs. 3,4-Dimethoxy Benzoylacetates
This guide provides an objective, technical comparison of 2,5-dimethoxybenzoylacetate and 3,4-dimethoxybenzoylacetate . It is designed for researchers optimizing Knoevenagel condensations, Pechmann cyclizations, or activ...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an objective, technical comparison of 2,5-dimethoxybenzoylacetate and 3,4-dimethoxybenzoylacetate . It is designed for researchers optimizing Knoevenagel condensations, Pechmann cyclizations, or active methylene alkylations.
Executive Summary
While these two compounds are constitutional isomers, their reactivity profiles diverge significantly due to the Ortho-Effect .[1][2]
3,4-Dimethoxybenzoylacetate (Veratryl): Behaves as a classic electron-rich
-keto ester.[1] Reactivity is governed by resonance donation , making the carbonyl less electrophilic but the molecule planar and sterically accessible.[2]
2,5-Dimethoxybenzoylacetate: Reactivity is dominated by steric hindrance and conformational twisting .[1][2] The ortho-methoxy group blocks nucleophilic attack and disrupts conjugation, but enables unique bidentate chelation with Lewis acids.[1][2]
Structural Dynamics & Electronic Theory[1][3]
The core difference lies in the spatial arrangement of the methoxy substituents relative to the reactive carbonyl center.[2]
3,4-Dimethoxy: The "Resonance" Isomer
Conformation: Planar. The 3- and 4-methoxy groups lie in the plane of the benzene ring, which is conjugated with the benzoyl carbonyl.[2]
Electronic Effect: The 4-methoxy group acts as a strong resonance donor (
), pushing electron density into the carbonyl oxygen.[2]
Consequence: The carbonyl carbon is less electrophilic (more stable).[1][2][3] However, the planar structure allows for easy approach of nucleophiles once the activation energy is overcome.[2]
2,5-Dimethoxy: The "Steric/Chelate" Isomer
Conformation: Twisted. The 2-methoxy group exerts significant steric pressure on the carbonyl oxygen.[1][2] To relieve this strain, the benzene ring twists out of plane (dihedral angle
60–90°), breaking resonance conjugation.
Electronic Effect: With resonance broken, the inductive withdrawal (
Consequence: The carbonyl carbon is electronically more electrophilic (less stabilized by resonance), but kinetically shielded by the bulky ortho-methoxy group.[2]
Mixing: In a round-bottom flask, combine equimolar amounts of the phenol and the benzoylacetate.
Catalysis: Add the acid catalyst dropwise at 0°C.
Note: For 3,4-dimethoxy, the reaction is exothermic.
Note: For 2,5-dimethoxy, no immediate exotherm will be observed due to steric inhibition.[1]
Heating:
3,4-isomer: Stir at Room Temperature for 2 hours, then heat to 60°C for 1 hour.
2,5-isomer: Requires higher energy.[1] Heat directly to 90–100°C for 4–6 hours.[1][2][3]
Workup: Pour onto crushed ice. Filter the precipitate.[1][2][3] Recrystallize from ethanol.
Critical Optimization for 2,5-Isomer (The Chelation Hack):
If yields for the 2,5-isomer are low (<40%), switch to a Lewis Acid catalyst (e.g.,
or ).
Mechanism: The Lewis acid coordinates between the 2-methoxy oxygen and the ketone carbonyl.[2] This "locks" the conformation and increases the electrophilicity of the carbonyl, overcoming the steric barrier.[2]
Data Support: Literature on ortho-methoxy acetophenones shows a 2–3x rate enhancement with Lewis acids compared to Brønsted acids due to this "template effect."[1][3]
Protocol B: Active Methylene Alkylation
Comparison of deprotonation dynamics.
Base Selection:
3,4-isomer: Requires a standard base (NaOEt/EtOH).[1]
2,5-isomer: Can utilize milder bases (
/Acetone) due to higher acidity (lower pKa).[1][3]
Procedure:
Dissolve ester in solvent.[1][2][3] Add 1.1 eq base.[1][3] Stir 30 min.
Observation: The 2,5-isomer anion forms faster but alkylates slower if the alkyl halide is bulky, due to the flanking ortho-methoxy group creating a "picket fence" effect around the alpha-carbon.
Visualizing the Chelation Advantage
The 2,5-isomer's unique ability to chelate allows for alternative activation strategies unavailable to the 3,4-isomer.
References
Conformational Analysis of Methoxy-Benzoyl Derivatives
Title: Conformational analysis of organic carbonyl compounds. Part 5.
Technical Comparison Guide: Reference Standards for Ethyl 2,5-dimethoxybenzoylacetate
CAS: 14104-36-0 | Key Intermediate for Tamsulosin Synthesis[1] Executive Summary Ethyl 2,5-dimethoxybenzoylacetate (E-2,5-DMBA) is a critical -keto ester intermediate used primarily in the asymmetric synthesis of Tamsulo...
Author: BenchChem Technical Support Team. Date: February 2026
CAS: 14104-36-0 | Key Intermediate for Tamsulosin Synthesis[1]
Executive Summary
Ethyl 2,5-dimethoxybenzoylacetate (E-2,5-DMBA) is a critical
-keto ester intermediate used primarily in the asymmetric synthesis of Tamsulosin Hydrochloride (Flomax), a selective -adrenergic receptor antagonist.[1]
The analysis of this compound presents a unique "trap" for the uninitiated: Keto-Enol Tautomerism . Standard HPLC and NMR protocols often yield split peaks or inconsistent integration, leading to false "impurity" flags.[1]
This guide compares the available reference standard grades (ISO 17034 CRM vs. In-House Secondary Standards) and provides a field-proven, self-validating analytical protocol to overcome the tautomerism challenge.
Scientific Context: The Tautomerism Challenge
Before comparing products, we must establish the chemical reality.[1] E-2,5-DMBA is not a static molecule.[1][2][3] It exists in a dynamic equilibrium between a keto form and an enol form.[1][4]
The Mechanism: The methylene protons between the carbonyls are acidic.[1] In solution, a proton shifts to the carbonyl oxygen, forming an enol stabilized by intramolecular hydrogen bonding.[1]
The Analytical Consequence:
HPLC: On non-acidified columns, you may see two peaks or a "saddle" peak, often misidentified as an impurity.[1]
NMR: You will observe two distinct sets of signals.[1][4] The enol form typically shows a vinyl proton signal (approx. 12 ppm) and a distinct vinyl C-H peak.[1]
Senior Scientist Insight: Do not attempt to "purify" the enol from the keto form; they will re-equilibrate immediately.[1] Your analytical method must force the equilibrium to a single state or account for both.[1]
Comparative Analysis of Reference Standards
For a Key Starting Material (KSM) like E-2,5-DMBA, the choice of reference standard dictates the validity of your GMP manufacturing process.
Product Performance Matrix
Feature
Option A: ISO 17034 CRM
Option B: In-House Secondary Standard
Option C: Reagent Grade (Commercial)
Primary Use
GMP Release Testing, Calibration of Secondary Stds.[1]
For GMP/GLP Work: You generally cannot buy a USP/EP Primary Standard specifically for this intermediate (unlike the final API, Tamsulosin).[1] Therefore, Option A (ISO 17034 CRM) is the Gold Standard.[1]
For Routine Manufacturing: Purchase Option C (High-grade Reagent) and rigorously qualify it as Option B (Secondary Standard) using the Mass Balance Protocol described in Section 5.[1]
Visualization: Tamsulosin Synthesis & Quality Control
The following diagram illustrates where E-2,5-DMBA fits into the Tamsulosin pathway and the critical control points for impurities.
Figure 1: Synthesis pathway highlighting Ethyl 2,5-dimethoxybenzoylacetate as the critical starting material.[1] Control of impurities here prevents formation of difficult-to-remove analogs in the final API.
Organic Impurities: Determine via Protocol A (Area Normalization).
Water: Determine via Karl Fischer Titration (Note: Keto esters are hygroscopic).[1]
Residual Solvents: Determine via GC-Headspace.
Inorganics: Determine via Residue on Ignition (ROI).
Visualization: Secondary Standard Qualification Workflow
Figure 2: Step-by-step workflow for qualifying a commercial reagent as an in-house secondary reference standard.
References
United States Pharmacopeia (USP). General Chapter <11> Reference Standards. USP-NF.[1][6][7] Link[1]
International Organization for Standardization (ISO). ISO 17034:2016 General requirements for the competence of reference material producers. Link
BenchChem. Addressing keto-enol tautomerism in the analysis of β-keto esters. (2025).[1][4] Link[1]
PubChem. Tamsulosin | C20H28N2O5S | CID 129211.[1] National Library of Medicine.[1] Link
Li, et al. Identification and Determination of Related Substances in Tamsulosin Hydrochloride Sustained-Release Capsules. Indian Journal of Pharmaceutical Sciences. (2018).[1] Link
A Senior Application Scientist's Guide to the Structural Characterization of β-Keto Ester Derivatives
For researchers, scientists, and professionals in drug development, the precise structural characterization of β-keto esters is of paramount importance. These versatile compounds are not merely synthetic intermediates bu...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and professionals in drug development, the precise structural characterization of β-keto esters is of paramount importance. These versatile compounds are not merely synthetic intermediates but are core components in numerous biologically active molecules and complex natural products.[1] Their defining structural feature—a dynamic equilibrium between keto and enol forms—presents a unique and fascinating analytical challenge.[2] An incomplete understanding of this tautomerism can lead to ambiguous data and hinder development.
This guide provides an objective, in-depth comparison of the primary analytical methods for characterizing β-keto esters. Moving beyond a simple listing of techniques, we will explore the causality behind experimental choices and present self-validating protocols, grounding our discussion in authoritative sources to ensure scientific integrity.
The Central Analytical Challenge: Keto-Enol Tautomerism
β-Keto esters exist as an equilibrium mixture of two constitutional isomers: a keto form and an enol form.[2] Unlike simple ketones where the keto form overwhelmingly predominates, the enol form of a β-keto ester is significantly stabilized by the conjugation of its C=C double bond with the ester's carbonyl group and by the formation of a stable, six-membered ring through an intramolecular hydrogen bond.[3][4]
This equilibrium is not static; it is highly sensitive to the surrounding environment, with solvent polarity and temperature being the most significant factors.[3][5][6][7] Non-polar solvents tend to favor the intramolecularly hydrogen-bonded enol form, whereas polar, hydrogen-bond-accepting solvents can disrupt this internal bond, shifting the equilibrium toward the more polar keto tautomer.[3][7] Consequently, any robust characterization must not only identify the molecule but also understand and often quantify this dynamic behavior.
A Comparative Analysis of Spectroscopic Techniques
A multi-faceted approach combining several spectroscopic techniques is essential for the unambiguous characterization of β-keto esters. Each method provides a unique piece of the structural puzzle.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool
NMR spectroscopy stands as the most powerful and indispensable technique for the characterization of β-keto esters in solution.[2][8] Its strength lies in the fact that the interconversion between the keto and enol tautomers is typically slow on the NMR timescale, allowing for the direct observation and quantification of both distinct species in the same spectrum.[2][3][9]
Key Insights from NMR:
Unambiguous Structural Elucidation: Provides detailed information about the carbon-hydrogen framework for both tautomers.[8][10]
Quantitative Analysis: The ratio of the keto to enol form can be accurately determined by integrating the signals unique to each tautomer.[3][7][9]
Data Presentation: Typical ¹H and ¹³C NMR Chemical Shifts
The following table summarizes characteristic chemical shifts for a representative β-keto ester. The distinct environments of the α-protons in the keto form versus the vinylic proton in the enol form are key for differentiation and quantification.
Tautomer
Group
¹H Chemical Shift (ppm)
¹³C Chemical Shift (ppm)
Rationale for Observation
Keto
α-CH₂
~3.4 - 3.6
~50
A singlet representing the two protons on the carbon between the two carbonyls. This is a key signal for identifying the keto form.
C=O (Ketone)
-
~200
The characteristic downfield shift for a ketone carbonyl carbon.
C=O (Ester)
-
~167
The typical chemical shift for an ester carbonyl carbon.
Enol
=CH (Vinylic)
~5.0 - 5.5
~90
A singlet for the vinylic proton, a definitive marker for the enol form. Its integration is compared against the keto α-CH₂.
OH (Enolic)
~12.0 - 12.5
-
A broad singlet, significantly downfield due to strong intramolecular hydrogen bonding. Its presence confirms the enol form.
C=O (Ester)
-
~172
The conjugated ester carbonyl in the enol form.
=C-OH
-
~175
The enolic carbon, shifted significantly downfield due to being double-bonded and attached to an oxygen.
Infrared (IR) Spectroscopy: The Functional Group Fingerprint
IR spectroscopy is a rapid and reliable technique for identifying the functional groups present in a sample.[11][12] For β-keto esters, it provides clear evidence for the presence of both tautomers through their distinct carbonyl (C=O) absorption bands.[11][13]
Key Insights from IR:
Keto Form: Exhibits two distinct and strong C=O stretching bands: one for the ketone (~1720 cm⁻¹) and one for the ester (~1740 cm⁻¹).[14]
Enol Form: Shows a single, broader C=O band at a lower frequency (~1650 cm⁻¹).[13][14] This shift to lower energy is a direct result of two factors: conjugation with the C=C double bond and the weakening of the C=O bond through intramolecular hydrogen bonding.[13] A C=C stretching band also appears around 1613 cm⁻¹.[13]
Data Presentation: Characteristic IR Absorption Frequencies
Functional Group
Tautomer
Vibrational Mode
Typical Frequency (cm⁻¹)
Intensity
Carbonyl (Ketone)
Keto
C=O Stretch
~1720
Strong
Carbonyl (Ester)
Keto
C=O Stretch
~1740
Strong
Carbonyl (Ester)
Enol
C=O Stretch (Conjugated)
~1650
Strong, Broad
Alkene
Enol
C=C Stretch
~1615
Medium
Alcohol
Enol
O-H Stretch (H-bonded)
3000 - 2700
Broad, Weak/Medium
Ester C-O
Both
C-O Stretch
1300 - 1000
Strong, Broad
Causality Note: The weakness of the enolic O-H stretch is often due to the low concentration of the enol tautomer in some samples.[14]
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Mass spectrometry is crucial for confirming the molecular weight of the synthesized compound and providing clues about its structure through fragmentation analysis.[10][12]
Key Insights from MS:
Molecular Ion Peak: Confirms the molecular formula and purity of the sample.
Fragmentation Patterns: The fragmentation of β-keto esters is often dominated by characteristic pathways such as McLafferty rearrangements and cleavages alpha to the carbonyl groups.[15][16] These patterns can be instrumental in distinguishing between structural isomers, for example, α-substituted versus γ-substituted β-keto esters.[15][16]
Expert Insight: It is important to note that mass spectrometry typically does not provide evidence for keto-enol tautomerism in the gas phase, as tautomeric changes in the parent molecular ion are generally not observed.[16]
X-ray Crystallography: The Solid-State Snapshot
For compounds that can be crystallized, single-crystal X-ray diffraction provides the absolute, unambiguous solid-state structure.
Key Insights from Crystallography:
Definitive Structure: Determines precise bond lengths, bond angles, and the absolute configuration of stereocenters.[17][18][19]
Tautomeric Form Confirmation: It will show definitively which tautomer (keto or enol) exists in the crystal lattice.
Critical Limitation: The structure in the solid state may not be representative of the tautomeric equilibrium that exists in solution, which is often more relevant for reactivity and biological studies.
Comparative Summary of Analytical Techniques
Technique
Primary Information Provided
Strengths
Limitations
Sample State
¹H & ¹³C NMR
Unambiguous structure, keto-enol ratio
Quantitative, highly detailed structural data for both tautomers in solution.[8][9]
Fast, simple, provides clear evidence of carbonyl environments (keto vs. enol).[11]
Not quantitative, O-H of enol can be hard to see.[14]
Solid, Liquid, Gas
Mass Spec. (MS)
Molecular weight, fragmentation
High sensitivity, confirms molecular formula, helps differentiate isomers.[10][15]
Does not typically show solution-phase tautomerism, destructive.
Solid, Liquid, Gas
X-ray Cryst.
Absolute solid-state structure
Provides definitive 3D structure and stereochemistry.[17][18]
Requires a suitable single crystal, structure may not reflect solution equilibrium.
Solid
UV-Vis
Presence of conjugated systems
Can be used to study equilibrium kinetics. The conjugated enol absorbs at a longer wavelength.[3]
Less structurally informative than other methods.
Solution
Experimental Protocols and Workflows
Workflow for Complete Structural Characterization
A logical and efficient workflow is critical for characterizing a novel β-keto ester. The following diagram illustrates a self-validating system where each step confirms and builds upon the last.
Part 1: Executive Summary & Core Directive Ethyl 3-(2,5-dimethoxyphenyl)-3-oxopropanoate (CAS: 60946-75-0) is a specialized beta-keto ester used primarily as a pharmaceutical intermediate. While chemically stable, its st...
Author: BenchChem Technical Support Team. Date: February 2026
Part 1: Executive Summary & Core Directive
Ethyl 3-(2,5-dimethoxyphenyl)-3-oxopropanoate (CAS: 60946-75-0) is a specialized beta-keto ester used primarily as a pharmaceutical intermediate. While chemically stable, its structural homology to controlled phenethylamine precursors (e.g., the 2C-x series) necessitates a disposal strategy that exceeds standard organic solvent protocols.
The Core Directive: Treat this compound as a High-Security Chemical Precursor . Disposal must prioritize incineration through a licensed hazardous waste contractor to ensure complete molecular destruction. Do not dispose of via sanitary sewer, trash, or evaporation.
Part 2: Chemical Profile & Hazard Identification
Before initiating disposal, verify the material identity and hazard profile to ensure compatibility with waste streams.
Not explicitly P- or U-listed.[1][2][3] Classify as D001 (Ignitable) if in flammable solvent, or general Non-Halogenated Organic .
Part 3: Strategic Disposal Assessment
The Precursor Risk (Security)
While this ester is not a DEA List I chemical in itself, it is a direct synthetic precursor to 2,5-dimethoxyacetophenone and potentially 2,5-dimethoxyphenethylamine derivatives.
Risk: Diversion from waste streams.
Mitigation: Do not accumulate large quantities in "general organic waste" carboys left in unsecured corridors. Segregate into a specific "High Value/Sensitive Intermediate" waste stream if possible, or move immediately to a locked waste storage area.
Environmental Impact
As a lipophilic organic ester, this compound is toxic to aquatic life.
Prohibition: Strict zero-discharge policy for sink/sewer disposal.
Part 4: Step-by-Step Disposal Protocol
Phase 1: Segregation & Containment
Container Selection: Use Amber Glass or High-Density Polyethylene (HDPE) containers. Avoid metal containers as beta-keto esters can chelate with metals, potentially causing slow degradation or color changes.
Select the appropriate waste stream based on the matrix:
Scenario A: Pure Chemical (Expired/Surplus)
Label as "Unused Chemical Product" for Lab Pack disposal. This is the preferred method as it maintains chain of custody until incineration.
Scenario B: Reaction Mixture (Solvent-rich)
Combine with Non-Halogenated Organic Solvents (unless halogenated solvents like DCM were used).
Crucial: If the mixture contains strong acids or bases, neutralize to pH 6–8 before adding to the organic solvent drum to prevent exothermic reactions.
Phase 3: Labeling & Documentation
Affix a hazardous waste label with the following specific details:
Constituents: "Ethyl 3-(2,5-dimethoxyphenyl)-3-oxopropanoate (1-5%), Ethanol (95%)" (Adjust percentages as necessary).
Hazards: Check "Irritant" and "Combustible/Flammable".
Phase 4: Operational Workflow (Visual)
Figure 1: Decision logic for the segregation and packaging of beta-keto ester waste.
Part 5: Emergency Spill Response
If a spill occurs (>50 mL):
Evacuate & Ventilate: Remove ignition sources. Beta-keto esters are combustible.[3]
PPE: Wear nitrile gloves, lab coat, and safety goggles.
Containment: Do not use water. Surround the spill with vermiculite , dry sand, or commercial organic spill pads.
Cleanup: Scoop absorbed material into a sealable bag/container. Label as "Hazardous Waste: Debris contaminated with Organic Esters."
Decontamination: Wash the surface with a soap and water solution.[3]
Part 6: References & Regulatory Grounding
PubChem. (2025).[4] Ethyl 3-(2,5-dimethoxyphenyl)-3-oxopropanoate Compound Summary. National Library of Medicine. [Link]
U.S. Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261. [Link][5]
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[6] [Link]